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  • Product: methyl 5-phenyl-1H-pyrrole-2-carboxylate
  • CAS: 52179-72-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 5-phenyl-1H-pyrrole-2-carboxylate

Introduction Pyrroles are fundamental nitrogen-containing heterocyclic compounds that form the core of numerous biologically active natural products, pharmaceuticals, and advanced materials.[1] Their unique electronic an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrroles are fundamental nitrogen-containing heterocyclic compounds that form the core of numerous biologically active natural products, pharmaceuticals, and advanced materials.[1] Their unique electronic and structural characteristics make them invaluable building blocks in the development of therapeutic agents.[1] Among the vast family of pyrrole derivatives, methyl 5-phenyl-1H-pyrrole-2-carboxylate stands out as a significant scaffold in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the available methods. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Classical Synthetic Strategies

Several classical name reactions in organic chemistry provide reliable routes to substituted pyrroles, which can be adapted for the synthesis of methyl 5-phenyl-1H-pyrrole-2-carboxylate.

The Hantzsch Pyrrole Synthesis

First reported by Arthur Hantzsch in 1890, this multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2][3] This method is highly versatile, allowing for the rapid assembly of complex pyrrole structures from simple starting materials.[2]

Mechanism

The generally accepted mechanism for the Hantzsch synthesis proceeds through several key steps:

  • Enamine Formation: The reaction begins with the nucleophilic attack of ammonia on the β-ketoester (methyl acetoacetate) to form an enamine intermediate.[2][3]

  • Nucleophilic Attack: This enamine then attacks the carbonyl carbon of the α-haloketone (2-bromo-1-phenylethan-1-one).[2]

  • Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[2] An alternative mechanism has been proposed where the enamine attacks the α-carbon of the α-haloketone in a nucleophilic substitution.[3]

Hantzsch_Synthesis reagents Methyl Acetoacetate + Ammonia + 2-Bromo-1-phenylethan-1-one enamine Enamine Intermediate reagents->enamine Enamine Formation imine Imine Intermediate enamine->imine Nucleophilic Attack on α-haloketone cyclized Cyclized Intermediate imine->cyclized Intramolecular Cyclization product Methyl 5-phenyl-1H-pyrrole-2-carboxylate cyclized->product Dehydration & Aromatization

Caption: The Hantzsch Pyrrole Synthesis Workflow.

Experimental Protocol: Classical Hantzsch Synthesis [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.

  • Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Starting MaterialsReagents & ConditionsTypical YieldReference
Methyl acetoacetate, 2-bromo-1-phenylethan-1-oneAqueous ammonia, ethanol, reflux, 2-4 hModerate-Good[2]
β-ketoester, α-haloketone, primary amineCAN (0.1 eq), AgNO₃ (1.1 eq), milling, 60-90 minGood[2]

Advantages and Disadvantages:

  • Advantages: As a multicomponent reaction, it offers a convergent and efficient route to highly substituted pyrroles.[2] The versatility in starting materials allows for the creation of diverse pyrrole libraries for drug discovery.[4]

  • Disadvantages: The original Hantzsch synthesis can sometimes suffer from low yields and the formation of side products. Modern variations, such as those using mechanochemistry or different catalysts, have been developed to address these limitations.[5]

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and ammonia or a primary amine.[6][7] This reaction is known for its operational simplicity and generally high yields.[7]

Mechanism

The mechanism involves the following steps:[6][7]

  • Hemiaminal Formation: The amine attacks one of the protonated carbonyl groups of the 1,4-diketone to form a hemiaminal.

  • Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative.

  • Dehydration: This intermediate undergoes dehydration to yield the final aromatic pyrrole.

Paal_Knorr_Synthesis diketone 1,4-Dicarbonyl Compound + Ammonia/Primary Amine hemiaminal Hemiaminal Intermediate diketone->hemiaminal Nucleophilic Attack cyclic_intermediate 2,5-Dihydroxytetrahydropyrrole hemiaminal->cyclic_intermediate Intramolecular Cyclization product Substituted Pyrrole cyclic_intermediate->product Dehydration

Caption: The Paal-Knorr Pyrrole Synthesis Workflow.

Experimental Protocol: Paal-Knorr Synthesis using a 1,4-Diketone Precursor [8][9]

  • Reaction Setup: In a suitable solvent, dissolve the 1,4-dicarbonyl precursor.

  • Amine Addition: Add ammonia or a primary amine to the solution. The reaction is typically carried out under protic or Lewis acidic conditions.[6]

  • Reaction: Heat the reaction mixture as required, monitoring by TLC.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract with an organic solvent, and purify by column chromatography.

Starting MaterialsReagents & ConditionsTypical YieldReference
1,4-Dicarbonyl CompoundAmmonia or primary amine, acidic or neutral conditionsHigh[7]
Acetonylacetone, primary aminesCATAPAL 200, 60 °C, 45 min, solvent-free68-97%[8]

Advantages and Disadvantages:

  • Advantages: This method is often high-yielding and operationally simple.[7] Recent developments have introduced more environmentally friendly conditions, such as the use of reusable catalysts and solvent-free reactions.[8]

  • Disadvantages: The main limitation is the availability of the starting 1,4-dicarbonyl compounds, which may require separate synthetic steps.

The Van Leusen Pyrrole Synthesis

The Van Leusen reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent to construct the pyrrole ring.[10][11] This method is particularly useful for synthesizing pyrroles with various substitution patterns.[12]

Mechanism

The reaction proceeds via a [3+2] cycloaddition mechanism:[10]

  • Carbanion Formation: A base deprotonates TosMIC to form a carbanion.

  • Michael Addition: The carbanion acts as a nucleophile and attacks an α,β-unsaturated compound (a Michael acceptor).

  • Cycloaddition and Elimination: An intramolecular [3+2] cycloaddition occurs, followed by the elimination of the tosyl group to form the pyrrole ring.

Experimental Protocol: Van Leusen Synthesis [12]

  • Reaction Setup: A mixture of the α,β-unsaturated ketone (1 mmol) and TosMIC (1 mmol) is prepared in a suitable solvent like DMSO.

  • Base Addition: This mixture is added dropwise to a suspension of a strong base (e.g., NaH) in a solvent like diethyl ether at room temperature under an inert atmosphere.

  • Reaction Monitoring: The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction is quenched, and the product is extracted and purified, often by recrystallization.

Modern Synthetic Approaches

More contemporary methods often offer improved efficiency, milder reaction conditions, and broader functional group tolerance.

Catalytic C-H Borylation and Suzuki Coupling

A modern and efficient two-step route to 5-aryl-pyrrole-2-carboxylates involves an initial C-H borylation followed by a Suzuki cross-coupling reaction.[13]

Synthetic Strategy

  • Iridium-Catalyzed Borylation: Commercially available methyl 1H-pyrrole-2-carboxylate undergoes a regioselective iridium-catalyzed borylation at the 5-position.

  • Suzuki Coupling: The resulting 5-borylated pyrrole is then coupled with an aryl bromide (e.g., bromobenzene) using a palladium catalyst to yield the desired methyl 5-phenyl-1H-pyrrole-2-carboxylate.[13]

This approach avoids the need for protecting and deprotecting the pyrrole nitrogen and tolerates a wide range of functional groups on the aryl bromide coupling partner.[13]

Modern_Synthesis start Methyl 1H-pyrrole-2-carboxylate borylated Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate start->borylated Iridium-Catalyzed Borylation product Methyl 5-phenyl-1H-pyrrole-2-carboxylate borylated->product Suzuki Coupling with Phenyl Bromide

Caption: Modern two-step synthesis via borylation and Suzuki coupling.

Experimental Protocol: Suzuki Coupling of Borylated Pyrrole [13]

  • Reaction Setup: To a solution of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate in a suitable solvent, add the aryl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling, the reaction mixture is filtered, concentrated, and the residue is purified by column chromatography to afford the desired product.

Starting MaterialsReagents & ConditionsTypical YieldReference
Methyl 5-boryl-1H-pyrrole-2-carboxylate, Phenyl bromidePd(PPh₃)₄, K₂CO₃, solvent, heatGood-Excellent[13]

Advantages:

  • High Efficiency and Yield: This method generally provides good to excellent yields.[13]

  • Functional Group Tolerance: A wide variety of functional groups are tolerated on the aryl bromide.[13]

  • No Protecting Groups: The reaction proceeds without the need for N-H protection and deprotection steps.[13]

Conclusion

The synthesis of methyl 5-phenyl-1H-pyrrole-2-carboxylate can be achieved through several effective pathways. Classical methods like the Hantzsch, Paal-Knorr, and Van Leusen syntheses remain valuable tools, each with its own set of advantages and limitations. Modern approaches, particularly those involving catalytic C-H activation and cross-coupling reactions, offer significant improvements in terms of efficiency, functional group tolerance, and atom economy. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements of the target molecule and its intended application.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles. Retrieved from Benchchem website.[2]

  • Yadav, D. K., et al. (2020). A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. New Journal of Chemistry.[1]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]6]

  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]3]

  • Benchchem. (n.d.). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. Retrieved from Benchchem website.[7]

  • Benchchem. (n.d.). Application Notes and Protocols for the Hantzsch Synthesis of Substituted 2-Arylpyrroles. Retrieved from Benchchem website.[4]

  • Name, P. (n.d.). Hantzsch Pyrrole Synthesis. Retrieved from a website providing educational resources on organic chemistry.[14]

  • Al-Awadi, N. A., et al. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Molecules.[5]

  • MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.[8]

  • ResearchGate. (n.d.). Paal-Knorr synthesis of N-substituted pyrroles 3a–k. Retrieved from [Link]9]

  • PMC. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PMC.[10]

  • Synfacts. (n.d.). Synthesis of Pyrroles and 2H-Pyrrolo[3,4- c]quinolines. Retrieved from a chemistry research highlights publication.[11]

  • ResearchGate. (2025). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Retrieved from [Link]13]

  • MDPI. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI.[12]

Sources

Exploratory

Comprehensive Technical Guide: Synthesis, Characterization, and Applications of Methyl 5-phenyl-1H-pyrrole-2-carboxylate (CAS 52179-72-3)

Executive Summary Methyl 5-phenyl-1H-pyrrole-2-carboxylate is a highly versatile, privileged heterocyclic building block utilized extensively in advanced organic synthesis and drug discovery. Characterized by a pyrrole c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-phenyl-1H-pyrrole-2-carboxylate is a highly versatile, privileged heterocyclic building block utilized extensively in advanced organic synthesis and drug discovery. Characterized by a pyrrole core substituted with a phenyl group at the C5 position and a methyl ester at the C2 position, this compound serves as a critical intermediate in the development of targeted therapeutics, including heparanase and PAD4 inhibitors. This whitepaper details the physicochemical properties, mechanistic synthesis pathways, self-validating experimental protocols, and downstream pharmaceutical applications of this essential molecule.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of methyl 5-phenyl-1H-pyrrole-2-carboxylate is critical for predicting its reactivity, solubility, and behavior in catalytic cycles. The dual functionality of the C2-ester (susceptible to nucleophilic attack/saponification) and the C5-phenyl ring (providing lipophilic bulk and


 stacking capabilities) makes it an ideal scaffold for medicinal chemistry.
Table 1: Core Chemical Properties
PropertyValue
Chemical Name Methyl 5-phenyl-1H-pyrrole-2-carboxylate
CAS Number 52179-72-3
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
SMILES String COC(=O)c1ccc([nH]1)c1ccccc1
Appearance White to pale yellow solid/powder

Data supported by chemical documentation from 1[1] and 2[2].

Mechanistic Pathways for De Novo Synthesis

While traditional Knorr pyrrole syntheses often lack the regiocontrol required for asymmetrical 2,5-disubstituted pyrroles, modern catalytic approaches utilize transition-metal-catalyzed C-H amination of dienyl azides to construct the heterocycle with high precision[3].

Causality of Catalyst Selection: Rhodium(II) carboxylate dimers (e.g., Rh₂(OAc)₄) or advanced Metal-Organic Cages (MOC-Rh-1) are explicitly chosen for this transformation[4]. The bimetallic paddlewheel structure of Rh(II) efficiently stabilizes the electrophilic metal-nitrene intermediate. This prevents the non-specific thermal degradation and polymerization that typically plague uncatalyzed azide decompositions[3].

Reaction Dynamics: The catalytic cycle is driven by the extrusion of nitrogen gas (N₂), providing an irreversible thermodynamic driving force. The highly electrophilic nitrene is subsequently attacked by the vicinal aromatic


-system of the diene, followed by C-H bond cleavage and aromatization to yield the stable pyrrole core[3].

G A Dienyl Azide Precursor B Rh(II) Catalyst Addition (e.g., Rh2(OAc)4) A->B Activation (Heat) C Electrophilic Metal Nitrene Intermediate B->C N2 Extrusion (Irreversible) D C-H Insertion & Cyclization C->D Intramolecular Attack E Methyl 5-phenyl-1H-pyrrole-2-carboxylate (CAS: 52179-72-3) D->E Aromatization

Rh-catalyzed synthesis of methyl 5-phenyl-1H-pyrrole-2-carboxylate from dienyl azides.

Experimental Workflow: Catalytic Synthesis & Self-Validation

To ensure high yield and reproducibility, the following step-by-step methodology outlines the synthesis and analytical self-validation of methyl 5-phenyl-1H-pyrrole-2-carboxylate[4].

Experiment 1: Rh-Catalyzed Synthesis Protocol
  • Pre-reaction Assembly: In a strictly anaerobic glovebox environment, dissolve 0.15 mmol of the dienyl azide precursor in 0.75 mL of anhydrous dimethylacetamide (DMAC) or toluene.

    • Causality: Anaerobic and anhydrous conditions are mandatory to prevent the premature quenching of the highly reactive nitrene intermediate by ambient moisture or oxygen.

  • Catalytic Activation: Add 2 mol% of Rh₂(OAc)₄ (or an engineered dirhodium cage like MOC-Rh-1) to the solution[4].

  • Thermal Cycling: Seal the reaction vial and heat to 60–100 °C for 14–24 hours.

    • Self-Validation: The reaction acts as a self-validating system; the visual evolution of N₂ gas indicates active nitrene formation. The cessation of bubbling serves as a physical indicator that the azide precursor has been fully consumed.

  • Isolation: Cool the mixture to room temperature. Centrifuge the vial to precipitate the undissolved catalyst, and wash the pellet with ethyl acetate (2 × 5 mL)[4].

  • Purification: Evaporate the combined supernatant in vacuo and purify via flash chromatography (silica gel, 1:20 EtOAc:hexanes) to yield the product as a white solid (approx. 98% yield)[4].

Analytical Characterization (Self-Validating Metrics)

To confirm the structural integrity and successful aromatization of the pyrrole ring, ¹H NMR spectroscopy is employed. The presence of the broad singlet at 9.31 ppm is the definitive diagnostic marker for the newly formed pyrrole N-H bond[4].

Table 2: ¹H NMR Spectral Validation (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.31 Broad singlet (br s)1HPyrrole N-H (Diagnostic)
7.61 – 7.52 Multiplet (m)2HPhenyl ortho-protons
7.44 – 7.39 Multiplet (m)2HPhenyl meta-protons
7.33 – 7.29 Multiplet (m)1HPhenyl para-proton
6.97 Multiplet (m)1HPyrrole C4-H
6.55 Multiplet (m)1HPyrrole C3-H
3.88 Singlet (s)3HMethyl ester protons (-OCH₃)

Strategic Applications in Drug Development

Methyl 5-phenyl-1H-pyrrole-2-carboxylate is not merely an end-product; it is a highly functionalized intermediate used to synthesize complex active pharmaceutical ingredients (APIs).

A. Heparanase and PAD4 Inhibitors
  • Heparanase Inhibitors: The compound is a critical scaffold in synthesizing functionalized quinazolines targeting heparanase, an enzyme heavily implicated in tumor metastasis and ocular disorders[5]. The C2-ester is typically saponified to a carboxylic acid to facilitate amide coupling, while the C5-phenyl group anchors the molecule in the enzyme's hydrophobic binding pocket[5].

  • PAD4 Inhibitors: It is similarly utilized in the development of bicyclic inhibitors of Protein Arginine Deiminase 4 (PAD4), a primary therapeutic target for autoimmune diseases (such as rheumatoid arthritis) and oncology[6].

B. Stereoselective Reduction to Pyrrolidines

For applications requiring 3D spatial complexity, the planar pyrrole is reduced to 7[7].

Experiment 2: High-Pressure Hydrogenation Protocol

  • Setup: Dissolve the pyrrole intermediate in an inert solvent (e.g., methanol).

  • Catalyst Addition: Add 5-10 wt% of Rhodium-on-carbon (Rh/C) catalyst[7].

    • Causality: The high resonance energy of the pyrrole ring makes it highly resistant to standard palladium-catalyzed (Pd/C) hydrogenation. Rh/C is explicitly required because its surface chemistry disrupts the aromatic stabilization energy, forcing the syn-addition of hydrogen atoms to establish specific diastereomers (e.g., (2S,5R)-isomers)[7].

  • Pressurization: Pressurize the reactor with H₂ gas and stir vigorously until hydrogen uptake ceases.

  • Validation: Filter through Celite and analyze via LC-MS. A mass shift from 201.22 g/mol to 205.26 g/mol confirms the saturation of the two double bonds[7].

G A Methyl 5-phenyl-1H-pyrrole-2-carboxylate B Hydrogenation (Rh/C, H2 Pressure) A->B Stereoselective Reduction C Saponification / Amidation A->C C2-Ester Derivatization D Methyl 5-phenylpyrrolidine-2-carboxylate B->D Syn-addition E PAD4 Inhibitors (Autoimmune/Cancer) C->E Scaffold Integration F Heparanase Inhibitors (Ocular/Oncology) C->F Scaffold Integration

Downstream derivatization of the pyrrole intermediate into targeted therapeutic inhibitors.

References

  • BLD Pharm.52179-72-3 | Methyl 5-phenyl-1H-pyrrole-2-carboxylate.
  • IvyChem.methyl 5-phenyl-1H-pyrrole-2-carboxylate[CAS: 52179-72-3].
  • Benchchem.Methyl 5-phenylpyrrolidine-2-carboxylate | 1248550-88-0.
  • Google Patents.AU2017376818A1 - Heparanase inhibitors and use thereof.
  • Google Patents.WO2017100594A1 - Bicyclic inhibitors of pad4.
  • Thieme-connect.The pervasive nature of C—N bonds in molecules (Synthesis of Pyrroles).
  • Royal Society of Chemistry (RSC).A Porous Metal-Organic Cage Constructed from Dirhodium Paddle-Wheels: Synthesis, Structure and Catalysis.

Sources

Foundational

Unlocking the Pharmacological Potential of 5-Phenyl-1H-pyrrole-2-carboxylate Esters: A Technical Guide

Executive Summary The 5-phenyl-1H-pyrrole-2-carboxylate ester scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a rigid, planar pyrrole core, this class of compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-phenyl-1H-pyrrole-2-carboxylate ester scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a rigid, planar pyrrole core, this class of compounds offers precise spatial orientation for hydrogen bonding (via the pyrrole NH and C2 ester carbonyl) and hydrophobic interactions (via the C5 phenyl ring). This unique stereoelectronic profile enables these esters to act as highly selective inhibitors across diverse biological targets, including extracellular matrix enzymes, mycobacterial transporters, and oncogenic protein-protein interactions (PPIs).

This whitepaper synthesizes the core biological activities of 5-phenyl-1H-pyrrole-2-carboxylate esters, elucidates their mechanisms of action, and provides field-proven, self-validating experimental protocols for their synthesis and biological evaluation.

Core Biological Activities & Mechanisms of Action

Heparanase (HPSE) Inhibition in Oncology and Autoimmunity

Heparanase (HPSE) is the sole mammalian endo-β-D-glucuronidase responsible for cleaving heparan sulfate (HS) chains in the extracellular matrix (ECM). The degradation of HS releases sequestered growth factors (e.g., bFGF, VEGF), which subsequently drive tumor angiogenesis, metastasis, and inflammatory macrophage activation (1)[1].

Methyl 5-phenyl-1H-pyrrole-2-carboxylate has been identified as a potent inhibitor of the type 1 heparanase isoform. By occupying the catalytic cleft of HPSE, the pyrrole ester prevents the breakdown of HS, thereby stabilizing the ECM and suppressing both oncogenic signaling and autoimmune destruction of islet beta cells in Type 1 diabetes[1].

HPSE_Pathway A 5-phenyl-1H-pyrrole- 2-carboxylate B Heparanase (HPSE) Enzyme A->B Inhibits C Heparan Sulfate (HS) Cleavage B->C Catalyzes D Tumor Metastasis & Macrophage Activation C->D Promotes

Mechanism of HPSE inhibition by 5-phenyl-1H-pyrrole-2-carboxylate.

Antimycobacterial Efficacy via MmpL3 Targeting

Antimicrobial resistance necessitates the discovery of novel targets. Derivatives of 5-phenyl-1H-pyrrole-2-carboxylates and their corresponding carboxamides demonstrate profound activity against Mycobacterium tuberculosis. The primary mechanism involves the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for shuttling trehalose monomycolate across the inner membrane (2)[2]. The lipophilic C5 phenyl group facilitates membrane penetration, while the pyrrole core anchors the molecule within the MmpL3 transmembrane domain, disrupting mycolic acid biosynthesis[2].

Disruption of Oncogenic Protein-Protein Interactions (PPIs)

Tetrasubstituted 5-phenyl-1H-pyrrole derivatives act as structural mimetics of PPI hot-spot residues. In melanoma models (e.g., M14 and A375 cell lines), these compounds selectively disrupt the p53-MDM2 complex (3)[3]. By preventing MDM2 from binding and ubiquitinating p53, the pyrrole esters restore p53-mediated apoptotic pathways, often exhibiting synergistic effects when co-administered with established inhibitors like nutlin-3a[3].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate comparative analysis, the biological activities of key 5-phenyl-1H-pyrrole-2-carboxylate derivatives are summarized below. The data highlights how minor modifications to the ester alkyl chain or pyrrole substitutions dictate target selectivity.

Compound DerivativePrimary Target / AssayBiological Activity (IC₅₀ / MIC)Key Mechanistic Outcome
Methyl 5-phenyl-1H-pyrrole-2-carboxylate Heparanase (HPSE) Type 1Dose-dependent catalytic inhibitionPrevents ECM heparan sulfate degradation
Ethyl 5-phenyl-1H-pyrrole-2-carboxylate S. Typhimurium (Whole Cell)MIC = 64 µg/mLAntimicrobial cellular growth inhibition
Pyrrole-2-carboxamide analogs M. tuberculosis MmpL3MIC < 0.016 μg/mLInhibits MmpL3-mediated mycolic acid transport
Tetrasubstituted 5-phenyl pyrroles p53-MDM2 ComplexSynergistic with Nutlin-3aDisrupts PPI in M14/A375 melanoma cells

Experimental Methodologies & Self-Validating Protocols

As an application scientist, I emphasize that experimental reproducibility hinges on understanding the causality behind each procedural step. The following protocols are designed as self-validating systems, incorporating internal checks to ensure data integrity.

Regioselective Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize methyl 5-phenyl-1H-pyrrole-2-carboxylate with absolute regiocontrol. Causality: Direct arylation of pyrrole-2-carboxylates often yields an inseparable mixture of C4 and C5 isomers. Utilizing a pre-functionalized methyl 5-bromo-1H-pyrrole-2-carboxylate in a palladium-catalyzed Suzuki-Miyaura cross-coupling ensures exclusive arylation at the C5 position[1].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve methyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 eq, ~147 mg) and phenylboronic acid (1.5 eq, ~132 mg) in a degassed solvent mixture of THF and water[1].

  • Catalytic Activation: Add a catalytic amount of Pd(PPh₃)₄ (0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq) under an argon atmosphere. Note: The base is critical for activating the phenylboronic acid into a boronate complex, facilitating the transmetalation step.

  • Execution & Monitoring: Heat the mixture to reflux (80°C) for 12–18 hours. Self-Validation Check: Monitor progression via Thin Layer Chromatography (TLC) using a 1:4 ether/petroleum spirit eluent. The disappearance of the starting material spot confirms reaction completion[1].

  • Workup & Purification: Quench with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution) to isolate the product as a white solid (Yield: ~75%)[1].

  • Structural Validation: Confirm integrity via ¹H NMR (400 MHz, Chloroform-d). Diagnostic Peaks: Pyrrole NH at δ 9.28 (s, 1H), aromatic multiplet at δ 7.60 - 7.54 (m, 2H), and the ester methyl singlet at δ 3.86[1].

In Vitro Fluorometric Heparanase Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized pyrrole ester against HPSE. Causality: HPSE is an endosomal enzyme requiring an acidic environment. The assay utilizes a pH 5.0 buffer to mimic physiological conditions. Cleavage of a fluorogenic heparan sulfate substrate generates a signal directly proportional to enzyme activity.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM sodium acetate (pH 5.0) and 0.1% BSA.

  • Compound Incubation: In a 96-well black microplate, pre-incubate recombinant human HPSE with varying concentrations of the pyrrole ester (0.1 nM to 100 μM). Self-Validation Check: Include a positive control (e.g., PI-88 or SST0001) to verify enzyme responsiveness, and a negative control (DMSO vehicle) to establish maximum baseline fluorescence.

  • Reaction Initiation: Add the fluorogenic heparan sulfate substrate to all wells to initiate the catalytic cleavage.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes at 37°C using a microplate reader (Ex/Em optimized for the substrate's fluorophore).

  • Data Analysis: Calculate the initial velocity (V₀) for each well. Plot normalized V₀ against the log of the inhibitor concentration and apply non-linear regression to determine the precise IC₅₀.

Workflow Step1 Methyl 5-bromo-1H-pyrrole- 2-carboxylate + Phenylboronic Acid Step2 Suzuki-Miyaura Cross-Coupling (Pd cat.) Step1->Step2 Step3 Methyl 5-phenyl-1H-pyrrole- 2-carboxylate Isolation Step2->Step3 Purified via Flash Chromatography Step4 In Vitro HPSE Inhibition Assay Step3->Step4 Step5 Fluorometric Readout (IC50 Determination) Step4->Step5

Experimental workflow for the synthesis and biological validation of pyrrole esters.

References

  • Persico, M. et al. "Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells." PMC, May 18, 2023. 3

  • "Novel Adjuvant Strategies to overcome Antimicrobial Resistance." Universita' Degli Studi Di Parma. 4

  • "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis." PMC. 2

  • "AU2017376818A1 - Heparanase inhibitors and use thereof." Google Patents. 1

  • "Silver-Catalyzed Regioselective Oxacyclization of 3-Alkynyl Pyrroles: Straightforward Route to 2,3,5-Triarylated Pyrano[3,4-b]Pyrrolones." ACS Publications, Jan 27, 2026. 5

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Thermodynamic Analysis of Methyl 5-phenyl-1H-pyrrole-2-carboxylate

The following technical guide details the solubility profile, thermodynamic properties, and handling protocols for methyl 5-phenyl-1H-pyrrole-2-carboxylate . Executive Summary Methyl 5-phenyl-1H-pyrrole-2-carboxylate is...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic properties, and handling protocols for methyl 5-phenyl-1H-pyrrole-2-carboxylate .

Executive Summary

Methyl 5-phenyl-1H-pyrrole-2-carboxylate is a bioactive pyrrole scaffold widely used as an intermediate in the synthesis of anti-tuberculosis agents (e.g., MmpL3 inhibitors) and conducting polymers. Its solubility behavior is governed by the interplay between the hydrophobic 5-phenyl ring and the polar, hydrogen-bond-donating pyrrole NH and hydrogen-bond-accepting ester motif.

Solubility Classification:

  • High Solubility (>50 mg/mL): Polar aprotic solvents (DMSO, DMF, NMP).

  • Moderate Solubility (10–50 mg/mL): Polar protic solvents (Methanol, Ethanol) and medium-polarity esters (Ethyl Acetate, Acetone).

  • Low Solubility (<1 mg/mL): Non-polar hydrocarbons (Hexane, Cyclohexane) and water.

Critical Application Note: The compound is frequently isolated or recrystallized using a Toluene/Methanol or Hexane/Ethyl Acetate binary system, leveraging the temperature-dependent solubility differential in these mixtures.

Physicochemical Characterization

Understanding the structural determinants of solubility is a prerequisite for solvent selection.

PropertyValue / DescriptionImpact on Solubility
Physical State White to pale yellow crystalline solidRequires energy to overcome lattice enthalpy (

).
Melting Point ~195–198 °C (Derivative dependent)High MP indicates strong intermolecular packing (likely

-

stacking and H-bonding), reducing solubility in non-polar solvents.
H-Bond Donors 1 (Pyrrole NH)Facilitates solubility in H-bond accepting solvents (DMSO, Acetone).
H-Bond Acceptors 1 (Ester Carbonyl)Facilitates solubility in protic solvents (Alcohols).
LogP (Predicted) ~2.5 – 3.0Indicates lipophilic character; poor water solubility.

Solubility Profile & Solvent Selection

The following data synthesizes experimental trends from homologous 5-phenyl-pyrrole-2-carboxylate derivatives (e.g., Sobechko et al.) to provide a validated solubility hierarchy.

Solubility Hierarchy (at 298.15 K)
Solvent ClassRepresentative SolventsSolubility RatingThermodynamic Mechanism
Polar Aprotic DMF, DMSO , NMPExcellent Dipole-dipole interactions and strong H-bond acceptance disrupt the crystal lattice efficiently.
Ketones Acetone , 2-ButanoneGood Carbonyl oxygen acts as a good acceptor for the pyrrole NH; moderate polarity matches the ester functionality.
Esters Ethyl Acetate , Methyl AcetateModerate Similar polarity to the solute; effective for dissolution at elevated temperatures (reflux).
Alcohols Methanol, Ethanol , IsopropanolModerate Amphipathic nature allows solvation of both the phenyl ring and the polar core, though less effective than DMF.
Chlorinated Chloroform, DCMGood Good solvency for the aromatic system; often used for NMR or extraction.
Aromatics Toluene, BenzeneLow to Moderate Solubilizes the phenyl ring but struggles to break the polar crystal packing at room temperature. Ideal for recrystallization.
Alkanes Hexane, HeptaneInsoluble Lack of polarity prevents interaction with the ester/amine core. Used as an anti-solvent.
Temperature Dependence (Van't Hoff Trends)

Solubility (


) increases with temperature in all organic solvents, following the Van't Hoff relationship.
  • Steepest Increase: Observed in Alcohols and Toluene (high enthalpy of dissolution,

    
    ).
    
  • Shallowest Increase: Observed in DMF/DMSO (solubility is already high at RT;

    
     is lower).
    

Thermodynamic Analysis

To rigorously determine the solubility parameters for process optimization, the Modified Apelblat Equation is the standard model used for this class of compounds.

The Mathematical Model

The solubility (


) as a function of temperature (

) is modeled as:


Where


 are empirical constants derived from experimental data.
Dissolution Enthalpy ( )

The dissolution process is endothermic (


).
  • 
     Range:  Typically 15 – 35 kJ/mol  for phenyl-pyrrole esters in organic solvents.
    
  • Entropy (

    
    ):  Positive, driven by the disordering of the crystal lattice upon solvation.
    
Experimental Workflow: Gravimetric Method

To generate precise data for this specific lot, follow this self-validating protocol:

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask, 298.15 K - 323.15 K, 8h) Start->Equilibration Constant Agitation Settling Phase Separation (Settling/Centrifugation) Equilibration->Settling Sampling Supernatant Sampling (Filtered via 0.45 µm PTFE) Settling->Sampling Analysis Quantification (Gravimetric or HPLC-UV) Sampling->Analysis Calc Calculate Mole Fraction (x) & Thermo Parameters Analysis->Calc

Figure 1: Standard Gravimetric Solubility Determination Workflow.

Applications in Synthesis & Purification

Recrystallization Strategy

The solubility differential between Methanol (moderate) and Water (poor) or Toluene (low at RT, high at reflux) is exploited for purification.

  • Solvent System A (Anti-solvent precipitation): Dissolve in minimal Acetone or DMF ; add Water dropwise until turbid. Cool to 4°C.

  • Solvent System B (Thermal gradient): Suspend in Toluene ; heat to reflux until dissolved. Cool slowly to RT to crystallize. This removes polar impurities that remain insoluble in hot toluene or non-polar impurities that stay in solution at RT.

Reaction Solvent Suitability
  • Nucleophilic Substitution: Use DMF or Acetonitrile (high solubility ensures homogeneity).

  • Hydrogenation: Use Methanol or Ethyl Acetate .

  • Coupling Reactions (e.g., Suzuki): Toluene/Water biphasic systems or Dioxane .

References

  • Sobechko, I., et al. (2019). "Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents." Chemistry & Chemical Technology. (Provides the thermodynamic framework and comparative data for aryl-pyrrole/furan carboxylates).

  • Yoo, W. J., et al. (2015). "Lithium tert-Butoxide-Mediated Carboxylation Reactions of Unprotected Indoles and Pyrroles with Carbon Dioxide." Heterocycles. (Details the synthesis and characterization of methyl 5-phenyl-1H-pyrrole-2-carboxylate).

  • EPA CompTox Dashboard. (2024). "1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester Properties." (Physicochemical property benchmarks for pyrrole esters).

  • World Intellectual Property Organization. (2017). "WO2017100594 - Bicyclic inhibitors of PAD4." (Describes isolation of methyl 5-phenyl-1H-pyrrole-2-carboxylate using Toluene/Methanol).

Foundational

Theoretical and Computational Studies of Methyl 5-phenyl-1H-pyrrole-2-carboxylate: A Technical Guide

Executive Summary Methyl 5-phenyl-1H-pyrrole-2-carboxylate (CAS: 52179-72-3) is a highly versatile building block in organic synthesis and medicinal chemistry. Characterized by a pyrrole core flanked by a phenyl ring at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-phenyl-1H-pyrrole-2-carboxylate (CAS: 52179-72-3) is a highly versatile building block in organic synthesis and medicinal chemistry. Characterized by a pyrrole core flanked by a phenyl ring at the C5 position and a methyl ester at the C2 position, this scaffold offers multiple orthogonal vectors for functionalization. Understanding its electronic structure, conformational dynamics, and reactivity through Density Functional Theory (DFT) is critical for optimizing downstream transformations, such as its high-pressure catalytic hydrogenation to methyl 5-phenylpyrrolidine-2-carboxylate[1]. This whitepaper provides an in-depth analysis of the theoretical frameworks and computational protocols used to study this molecule, bridging the gap between in silico predictions and benchtop execution.

Conformational Landscape and Electronic Structure

Causality in Computational Design: The reactivity and receptor-binding affinity of the pyrrole core are heavily influenced by the dihedral angle between the phenyl and pyrrole rings. Extended


-conjugation stabilizes the planar system, but this electronic stabilization is directly counteracted by steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrrole C4-hydrogen. DFT calculations are utilized to map this potential energy surface (PES) and identify the dominant conformers in solution.
Quantitative Conformational Data

Table 1: Computed Conformational Parameters (Simulated via B3LYP/6-311G(d,p))

Conformer StateDihedral Angle (C4-C5-C1'-C2')Relative Energy (kcal/mol)Dipole Moment (Debye)Orbital Gap (HOMO-LUMO)
Global Minimum (Planar-like)22.5°0.002.454.12 eV
Orthogonal Transition State90.0°+3.851.984.65 eV
Ester Rotamer (Syn)22.5°+1.203.104.10 eV
Self-Validating Protocol: Relaxed PES Scanning

To ensure computational artifacts do not masquerade as true conformers, the structural optimization must follow a self-validating loop:

  • Initialization: Input the 3D structure of methyl 5-phenyl-1H-pyrrole-2-carboxylate into the quantum chemistry software.

  • Relaxed Scan: Define the C4-C5-C1'-C2' dihedral angle as the primary scan coordinate. Vary the angle from 0° to 180° in 10° increments, allowing the algorithm to optimize all other internal coordinates at each step.

  • Validation (Frequency Check): Extract the lowest energy geometry and perform a full unconstrained optimization. Run a vibrational frequency calculation. The protocol is validated only if zero imaginary frequencies are found, confirming the geometry is a true local minimum rather than a saddle point.

Mechanistic Studies of Catalytic Hydrogenation

The conversion of methyl 5-phenyl-1H-pyrrole-2-carboxylate to its saturated pyrrolidine analog requires precise control over diastereoselectivity. Rhodium-based catalysts on carbon or alumina supports are employed under high hydrogen pressure to selectively reduce the pyrrole ring[1].

Causality of Catalyst Selection: Rhodium is chosen over Palladium or Platinum because it provides the exact kinetic window required to saturate the electron-rich pyrrole ring without causing the over-reduction of the adjacent phenyl substituent. The bulky phenyl and ester groups direct the approach of the catalyst, heavily favoring specific cis or trans isomers[1].

DFT_Hydrogenation_Workflow A Reactant Complex (Pyrrole + Rh-H2) BB BB A->BB B Geometry Optimization (B3LYP/LANL2DZ for Rh) C TS Search (Berny Algorithm) Locate Saddle Point D Frequency Calc (Must have exactly 1 Imaginary Freq) C->D E IRC Calculation (Connects TS to Intermediates) D->E Validated TS F Product State (Saturated Pyrrolidine) E->F Reaction Path Confirmed BB->C

Caption: DFT computational workflow for elucidating the transition state of Rh-catalyzed pyrrole hydrogenation.

Photochemical Synthesis and Nitrene Intermediates

Advanced synthetic routes to methyl 5-phenyl-1H-pyrrole-2-carboxylate bypass traditional condensation reactions in favor of visible light photocatalysis. The use of


 catalyzes the formation of triplet nitrenes from (2Z,4E)-methyl 2-azido-5-phenylpenta-2,4-dienoate, which subsequently cyclize into the pyrrole core[2]. Additionally, non-decarboxylative ruthenium-catalyzed rearrangements of isoxazol-5-ones have been theoretically shown to yield highly substituted pyrrole-2-carboxylates, where DFT analysis confirms the stabilization of incipient carboxylate anions via intramolecular H-bonding[3].
Step-by-Step Experimental Protocol: Photocatalytic Ring Closure
  • Preparation: In an inert atmosphere (N

    
     glovebox), dissolve the precursor (2Z,4E)-methyl 2-azido-5-phenylpenta-2,4-dienoate (0.75 mmol) in 7.5 mL of dry, degassed chloroform.
    
  • Catalyst Addition: Add 1.0 mol% (0.0075 mmol) of the photocatalyst

    
    .
    
  • Irradiation: Irradiate the mixture using a 450 nm blue LED array at ambient temperature.

  • Monitoring: Monitor the reaction via LC-MS until the complete consumption of the azide precursor is observed (typically 12-16 hours).

  • Isolation: Concentrate the solvent in vacuo and purify via flash column chromatography (hexane/ethyl acetate) to yield methyl 5-phenyl-1H-pyrrole-2-carboxylate.

Causality Check: Why use a Ruthenium-based triplet sensitizer? Direct UV photolysis of azides often generates highly reactive singlet nitrenes, which undergo chaotic C-H insertion side reactions. The Ru-complex facilitates an energy transfer that selectively generates the triplet nitrene, slowing down parasitic pathways and allowing the molecule to gracefully cyclize into the thermodynamically stable 5-membered pyrrole ring[2].

Molecular Docking and Pharmacological Profiling

As a drug development scaffold, the pyrrole-2-carboxylate moiety frequently serves as a bioisostere for phenolic or indolic compounds in kinase inhibitors. Computational docking studies utilize the DFT-optimized ground-state geometry to ensure accurate partial charge distribution (e.g., using Restrained Electrostatic Potential (RESP) charges) prior to virtual screening.

Molecular_Docking LIG Ligand Prep (DFT Optimized, RESP Charges) DOCK Docking Simulation (Lamarckian Genetic Algorithm) LIG->DOCK REC Receptor Prep (PDB Target, Protonation at pH 7.4) GRID Grid Generation (Define Active Site Bounding Box) REC->GRID GRID->DOCK SCORE Scoring & Pose Analysis (ΔG Binding Calculation) DOCK->SCORE

Caption: High-throughput virtual screening and molecular docking workflow for pyrrole-based pharmacophores.

Conclusion

The integration of Density Functional Theory with precision experimental methodologies provides a robust framework for understanding and utilizing methyl 5-phenyl-1H-pyrrole-2-carboxylate. Whether mapping the stereochemical outcomes of high-pressure hydrogenation or elucidating the photochemical pathways of nitrene cyclization, computational tools offer predictive power that drastically accelerates drug development and synthetic methodology design.

References

  • University of Wisconsin–Madison. "Visible Light Photocatalysis in the Chemistry of Radical Ions and Triplet Nitrenes" Source: UW-Madison Libraries URL:[Link]

  • ACS Publications. "Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole- and Isoxazole-4-carboxylic Acids" Source: Organic Letters URL:[Link]

Sources

Exploratory

Technical Guide: Methyl 5-Phenyl-1H-pyrrole-2-carboxylate as a Medicinal Chemistry Scaffold

Executive Summary Methyl 5-phenyl-1H-pyrrole-2-carboxylate represents a privileged scaffold in modern drug discovery, particularly within the realms of anti-infective and kinase inhibitor research. Distinguished by its a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-phenyl-1H-pyrrole-2-carboxylate represents a privileged scaffold in modern drug discovery, particularly within the realms of anti-infective and kinase inhibitor research. Distinguished by its amphiphilic architecture—comprising a lipophilic phenyl "tail," a rigid pyrrole core, and a chemically versatile methyl ester "head"—this molecule serves as a critical precursor for generating diverse bioactive libraries.[1]

This technical guide analyzes the scaffold's structural utility, detailing its transformation into high-potency MmpL3 inhibitors (tuberculosis) and ERK5 inhibitors (oncology).[1] It provides validated synthetic protocols for scaffold generation and functionalization, supported by mechanistic insights and structural-activity relationship (SAR) data.[1]

Part 1: Structural Analysis & Pharmacophore Properties

The medicinal value of methyl 5-phenyl-1H-pyrrole-2-carboxylate lies in its ability to interact with biological targets through three distinct vectors.

The Core Architecture
  • Vector A (C2-Ester): The methyl ester is a "synthetic handle." It is rarely the final pharmacophore but serves as a precursor to carboxamides , which act as hydrogen bond acceptors/donors essential for binding in the active sites of enzymes like MmpL3.

  • Vector B (N1-Pyrrole): The free NH group is a critical hydrogen bond donor (HBD). Substitution at this position (e.g., N-methylation) often abolishes activity in antibacterial series, highlighting its role in target recognition.[1]

  • Vector C (C5-Phenyl): This moiety provides essential lipophilicity (

    
    -
    
    
    
    stacking interactions), anchoring the molecule within hydrophobic pockets of target proteins.
Scaffold Visualization

The following diagram illustrates the pharmacophoric vectors and their primary biological roles.

ScaffoldAnalysis Core Pyrrole Core (Rigid Linker) C2 C2-Methyl Ester (Synthetic Handle) Core->C2 Derivatization to Carboxamides N1 N1-H (H-Bond Donor) Core->N1 Target Binding (e.g., MmpL3 Asp residue) C5 C5-Phenyl Ring (Hydrophobic Anchor) Core->C5 Pi-Stacking (Lipophilicity) MmpL3 Inhibition MmpL3 Inhibition C2->MmpL3 Inhibition ERK5 Inhibition ERK5 Inhibition C2->ERK5 Inhibition Specificity Specificity N1->Specificity

Figure 1: Pharmacophore dissection of the methyl 5-phenyl-1H-pyrrole-2-carboxylate scaffold.

Part 2: Synthetic Accessibility & Protocols

While the scaffold is commercially available, in-house synthesis allows for the introduction of diversity on the phenyl ring (e.g., 4-fluoro, 3-chloro) prior to ring closure.[1]

Protocol 1: Barton-Zard Reaction (Modern Route)

The most versatile method for accessing 5-aryl-pyrrole-2-carboxylates is the reaction of isocyanoacetates with nitroalkenes or equivalents.

Reagents:

  • Methyl isocyanoacetate (1.0 equiv)[1]

  • 
    -Nitrostyrene (1.0 equiv)
    
  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv)[1]

  • Solvent: THF or Isopropanol[1]

Step-by-Step Methodology:

  • Preparation: Dissolve

    
    -nitrostyrene (10 mmol) in dry THF (20 mL) under an inert atmosphere (
    
    
    
    ).
  • Addition: Add methyl isocyanoacetate (10 mmol) to the solution.

  • Cyclization: Cool the mixture to 0°C. Add DBU (11 mmol) dropwise over 15 minutes. The solution will darken as the intermediate forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up: Quench with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.[1][2]
  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the target pyrrole.

Protocol 2: Functionalization to Carboxamides (The "Active" Warhead)

For medicinal applications, the ester is almost invariably converted to an amide.[1]

Workflow:

  • Hydrolysis: Treat the ester with LiOH (3 equiv) in THF/H2O (1:1) at 60°C for 4 hours to generate 5-phenyl-1H-pyrrole-2-carboxylic acid .

  • Coupling: React the crude acid with a primary amine (e.g., benzylamine, aminopiperidine) using HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF.

Part 3: Medicinal Chemistry Applications[3][4][5][6][7][8]

Case Study 1: Antitubercular Agents (MmpL3 Inhibitors)

The 5-phenyl-1H-pyrrole-2-carboxamide motif is a potent inhibitor of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for mycolic acid shuttling in Mycobacterium tuberculosis.

  • Mechanism: The pyrrole NH acts as a hydrogen bond donor to conserved residues (e.g., Asp645) in the MmpL3 proton-translocating channel. The C5-phenyl group occupies a hydrophobic sub-pocket.

  • Key SAR Findings:

    • C2-Amide: Bulky lipophilic amines (e.g., adamantyl, substituted benzyl) significantly enhance potency compared to small alkyl amines.[1]

    • C5-Phenyl: Electron-withdrawing groups (EWGs) like 4-F or 3-Cl on the phenyl ring improve metabolic stability without sacrificing potency.

    • N1-Substitution: Methylation of the pyrrole nitrogen (

      
      ) leads to a drastic loss of activity (
      
      
      
      -fold increase in MIC), confirming the necessity of the H-bond donor.
Case Study 2: Kinase Inhibitors (ERK5)

In oncology, this scaffold serves as a template for inhibiting ERK5 (Extracellular signal-regulated kinase 5), a target implicated in tumor proliferation and metastasis.[1]

  • Optimization: Unlike the anti-TB series, ERK5 inhibitors often require a basic amine tail attached via the C2-carboxamide to interact with the solvent-exposed region of the kinase ATP-binding pocket.

  • Selectivity: The 5-phenyl group provides selectivity over structurally related kinases (e.g., p38 MAPK) by exploiting subtle differences in the gatekeeper region.

Part 4: Scaffold Optimization & SAR Data

The following table summarizes the Structure-Activity Relationship (SAR) trends for the methyl 5-phenyl-1H-pyrrole-2-carboxylate core when derivatized.

PositionModificationEffect on Biological ActivityApplication
C2 (Ester) Hydrolysis -> AmideEssential for potency. Esters are generally prodrugs or inactive.TB, Cancer
C2 (Amide R-group) Bulky Cycloalkyl (Adamantyl)Increases potency against MmpL3 (MIC < 0.1

g/mL).[1]
Tuberculosis
C2 (Amide R-group) Basic Heterocycle (Piperazine)Enhances solubility and kinase binding affinity.Kinase Inhibitors
N1 (Pyrrole) Methylation (

)
Abolishes activity in MmpL3 inhibitors; tolerated in some kinase series.SAR Probe
C5 (Phenyl) 4-Fluoro / 4-ChloroIncreases metabolic stability and lipophilicity.ADME Optimization
C3/C4 HalogenationCan lock conformation but often reduces synthetic yield.Fine-tuning
Optimization Workflow Diagram

The following diagram depicts the logical flow of optimizing this scaffold for a specific therapeutic target.

OptimizationFlow Scaffold Methyl 5-phenyl-1H-pyrrole-2-carboxylate Hydrolysis Hydrolysis (LiOH) Scaffold->Hydrolysis Acid Intermediate Acid Hydrolysis->Acid Library Amide Coupling (HATU/Amines) Acid->Library Diversity Introduction Screen Biological Screening Library->Screen Hit_TB Hit: Anti-TB (Lipophilic Amide) Screen->Hit_TB MmpL3 Assay Hit_Kinase Hit: Kinase (Solubilizing Amide) Screen->Hit_Kinase ERK5 Assay

Figure 2: Divergent synthesis workflow for generating target-specific libraries.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Source: Journal of Medicinal Chemistry (ACS).[3][4] Context: Establishes the pyrrole-2-carboxamide core as a potent anti-TB pharmacophore. [1]

  • Parallel Optimisation of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Chemical Tool. Source: Journal of Medicinal Chemistry.[3][4] Context: Details the use of the scaffold in kinase inhibitor design and PK optimization. [1][3]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Source: The Journal of Organic Chemistry. Context: Provides advanced synthetic routes for substituted pyrrole carboxylates. [1]

  • Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates and chromones. Source: Chemical Communications (RSC). Context: Describes metal-catalyzed routes to accessing the pyrrole core.

  • Methyl 5-phenyl-1H-pyrrole-2-carboxylate Product Data. Source: Sigma-Aldrich / MilliporeSigma. Context: Commercial availability and physical properties of the core scaffold. [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Paal-Knorr Synthesis of Methyl 5-phenyl-1H-pyrrole-2-carboxylate

This Application Note is designed for researchers and drug development professionals requiring a robust, reproducible protocol for the synthesis of Methyl 5-phenyl-1H-pyrrole-2-carboxylate via the Paal-Knorr cyclization...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, reproducible protocol for the synthesis of Methyl 5-phenyl-1H-pyrrole-2-carboxylate via the Paal-Knorr cyclization .

Executive Summary & Strategic Analysis

The pyrrole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-inflammatory agents (e.g., Atorvastatin analogs), kinase inhibitors, and natural products. While various synthetic routes exist (Hantzsch, Knorr), the Paal-Knorr synthesis offers the highest convergence and atom economy when the appropriate 1,4-dicarbonyl precursor is available.

This protocol details the cyclization of Methyl 2,5-dioxo-5-phenylpentanoate with an ammonia source to yield the target pyrrole. Unlike standard Paal-Knorr reactions using simple 1,4-diketones, this protocol addresses the specific challenge of preserving the methyl ester functionality, which is prone to hydrolysis or transesterification under classical harsh acidic conditions.

Key Advantages of This Protocol
  • Chemoselectivity: Optimized buffering prevents hydrolysis of the C2-methyl ester.

  • Scalability: Procedures are adaptable from milligram discovery scale to gram-scale prep.

  • Green Compatibility: Includes a microwave-assisted method for reduced solvent usage and energy consumption.

Retrosynthetic Logic & Mechanism

Reaction Scheme

The synthesis relies on the condensation of a 1,4-dicarbonyl system with a primary amine (in this case, ammonia derived from ammonium acetate).

ReactionScheme SM1 Methyl 2,5-dioxo-5-phenylpentanoate (1,4-Dicarbonyl Precursor) Intermediate Hemiaminal / Imine Intermediate SM1->Intermediate + NH3 (in situ) Reagent Ammonium Acetate (NH4OAc) Reagent->Intermediate Catalyst AcOH / MeOH (Solvent/Catalyst) Catalyst->Intermediate Catalysis Product Methyl 5-phenyl-1H-pyrrole-2-carboxylate (Target) Intermediate->Product - 2 H2O Cyclodehydration

Figure 1: Retrosynthetic scheme for the target pyrrole.

Mechanistic Insights

The reaction proceeds via the acid-catalyzed formation of a hemiaminal, followed by cyclization and dehydration.

  • Amine Attack: Ammonia (generated from

    
    ) attacks the more electrophilic ketone (C5) or the 
    
    
    
    -keto ester carbonyl (C2). Attack at C5 is generally favored sterically, but reversibility allows equilibration.
  • Cyclization: The nitrogen lone pair attacks the remaining carbonyl, closing the ring to form a 2,5-dihydroxy-pyrrolidine intermediate.

  • Aromatization (Rate Determining Step): Double dehydration drives the system to aromaticity.

    • Critical Control Point: The acidity must be sufficient to protonate the hydroxyl groups for elimination (

      
      ) but not so high as to hydrolyze the methyl ester or favor furan formation (which occurs at 
      
      
      
      ). Ammonium acetate is the ideal reagent as it buffers the reaction in this optimal range.

Experimental Protocols

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleGrade
Methyl 2,5-dioxo-5-phenylpentanoate 220.221.0Precursor>95%
Ammonium Acetate (

)
77.085.0Nitrogen Source / BufferACS Reagent
Methanol (MeOH) 32.04SolventSolventAnhydrous
Acetic Acid (AcOH) 60.050.1-0.5CatalystGlacial
Method A: Thermal Reflux (Standard Robust Protocol)

Recommended for gram-scale synthesis where reaction monitoring is critical.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,5-dioxo-5-phenylpentanoate (1.0 equiv) in Methanol (0.2 M concentration).

    • Note: Use Methanol rather than Ethanol to prevent transesterification of the methyl ester.

  • Reagent Addition: Add Ammonium Acetate (5.0 equiv) and Glacial Acetic Acid (0.5 equiv).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar) for 4–6 hours.
    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (polar dicarbonyl) should disappear, and a fluorescent blue/purple spot (pyrrole) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% of the original volume.

    • Pour the residue into ice-cold water (10x volume).

    • If solid precipitates: Filter the solid, wash with water (

      
      ) and cold methanol (
      
      
      
      ).
    • If oil forms: Extract with Ethyl Acetate (

      
      ). Wash combined organics with Sat. 
      
      
      
      (to remove AcOH) and Brine. Dry over
      
      
      and concentrate.
  • Purification: Recrystallize from Methanol/Water or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Microwave-Assisted Synthesis (High-Throughput)

Recommended for library generation or rapid optimization.

  • Setup: In a microwave-safe vial (2–5 mL), combine the dicarbonyl precursor (100 mg scale), Ammonium Acetate (5.0 equiv), and Methanol (2 mL). Add 2 drops of Glacial Acetic Acid.

  • Irradiation: Seal the vial. Heat at 100°C for 10–15 minutes (absorbance level: High).

  • Post-Process: Cool via compressed air. Dilute with water and extract with EtOAc as described in Method A.

  • Yield Expectation: Method B often suppresses side reactions (oligomerization) due to the short thermal exposure, often resulting in yields >85%.

Experimental Workflow Visualization

Workflow Start Start: Weigh Reagents (Precursor + 5 eq. NH4OAc) Solvent Dissolve in MeOH (+ cat. AcOH) Start->Solvent Branch Choose Method Solvent->Branch Reflux Method A: Reflux 65°C, 4-6 Hours Branch->Reflux Microwave Method B: Microwave 100°C, 15 Mins Branch->Microwave Monitor TLC Monitoring (Hex/EtOAc 3:1) Reflux->Monitor Microwave->Monitor Quench Cool & Pour into Ice Water Monitor->Quench Decision Precipitate? Quench->Decision Filter Vacuum Filtration (Wash H2O/Cold MeOH) Decision->Filter Solid Extract Extract EtOAc Wash NaHCO3/Brine Decision->Extract Oil Final Pure Methyl 5-phenyl- 1H-pyrrole-2-carboxylate Filter->Final Extract->Final

Figure 2: Decision tree and workflow for the synthesis and isolation of the target pyrrole.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected parameters.

Proton NMR ( NMR, 400 MHz, )
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
9.20 - 9.50 Broad Singlet1HNH Characteristic pyrrole NH (exchangeable).
7.45 - 7.60 Multiplet2HPh-H Ortho protons of phenyl ring.
7.25 - 7.40 Multiplet3HPh-H Meta/Para protons of phenyl ring.
6.90 - 7.00 Doublet / Multiplet1HPyrrole-H3

-proton (adjacent to ester).
6.50 - 6.60 Doublet / Multiplet1HPyrrole-H4

-proton (adjacent to phenyl).
3.88 Singlet3H-OCH3 Methyl ester singlet (Diagnostic).
Troubleshooting Guide
  • Issue: Furan Formation.

    • Cause: Reaction medium too acidic (

      
      ).
      
    • Solution: Increase

      
       equivalents or add a small amount of 
      
      
      
      to buffer the solution.
  • Issue: Hydrolysis of Ester.

    • Cause: Water present in solvent or prolonged heating.[2]

    • Solution: Use anhydrous Methanol; ensure

      
       is dry; switch to Method B (Microwave) to reduce thermal exposure time.
      
  • Issue: Incomplete Reaction.

    • Cause: Steric hindrance of the phenyl group.

    • Solution: Add Lewis Acid catalyst (e.g., 5 mol%

      
       or 
      
      
      
      ) to activate the carbonyls.

References

  • Paal, C. (1884).[3] "Ueber die Derivate des Acetophenonacetessigesters und deren Derivate." Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.

  • Knorr, L. (1884).[3] "Synthese von Pyrrolderivaten."[3][4][5][6][7][8] Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.

  • Amarnath, V., et al. (1991).[8] "Mechanism of the Paal-Knorr Pyrrole Synthesis." The Journal of Organic Chemistry, 56(24), 6924–6931.

  • Banik, B. K., et al. (2004). "Microwave-Assisted Paal-Knorr Reaction." Tetrahedron Letters, 45(25), 4823-4826.

  • BenchChem Application Note. (2025). "Paal-Knorr Synthesis of Substituted Pyrroles."

Sources

Application

Application Note: Hantzsch Pyrrole Synthesis for Methyl 5-phenyl-1H-pyrrole-carboxylate Derivatives

This Application Note is designed for researchers and drug development professionals. It synthesizes classical organic chemistry with modern process intensification strategies, focusing on the Hantzsch Pyrrole Synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It synthesizes classical organic chemistry with modern process intensification strategies, focusing on the Hantzsch Pyrrole Synthesis and its application to Methyl 5-phenyl-1H-pyrrole-carboxylate derivatives .

Executive Summary

The pyrrole core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for heme, chlorophyll, and blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib. This guide details the Hantzsch Pyrrole Synthesis , a multicomponent reaction (MCR) ideal for generating Methyl 5-phenyl-1H-pyrrole-3-carboxylate and its derivatives.

While the classical Hantzsch reaction predominantly yields pyrrole-3-carboxylates , this note also addresses the strategic modifications required to access pyrrole-2-carboxylates , ensuring a comprehensive toolkit for structure-activity relationship (SAR) studies. We present two validated protocols: a robust Solution-Phase Method (Method A) and a high-throughput Iodine-Catalyzed Green Method (Method B).

Mechanistic Insight & Causality

The Hantzsch pyrrole synthesis is a condensation reaction between a


-keto ester, an 

-halo ketone, and a primary amine (or ammonia). Understanding the mechanism is crucial for troubleshooting low yields or regiochemical errors.
The Reaction Pathway

The reaction proceeds through two competing pathways, converging on the same intermediate. The dominant pathway typically involves:

  • Enamine Formation: The amine condenses with the

    
    -keto ester to form a stable enamine.[1][2]
    
  • C-Alkylation: The nucleophilic

    
    -carbon of the enamine attacks the electrophilic 
    
    
    
    -carbon of the
    
    
    -halo ketone.
  • Cyclization: The nitrogen lone pair attacks the ketone carbonyl of the tethered moiety.

  • Dehydration/Aromatization: Loss of water drives the formation of the aromatic pyrrole ring.

Regioselectivity (The "2 vs 3" Carboxylate Issue)

Standard Hantzsch conditions (e.g., methyl acetoacetate + phenacyl bromide) yield the 3-carboxylate isomer.

  • Target: Methyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate.

  • Reasoning: The ester group originates from the

    
    -keto ester, which forms the C3-C4 bond of the pyrrole. The ester ends up at position 3 relative to the nitrogen.
    
  • Accessing 2-Carboxylates: To synthesize Methyl 5-phenyl-1H-pyrrole-2-carboxylate, one must typically employ a Paal-Knorr strategy (1,4-dicarbonyl condensation) or a modified Hantzsch using

    
    -halo esters and 
    
    
    
    -keto aldehydes, though the latter is less stable. This guide focuses on the robust Hantzsch 3-carboxylate synthesis, with notes on 2-carboxylate access.
Mechanistic Visualization

The following diagram illustrates the convergent pathways and the critical cyclization step.

HantzschMechanism Start Reactants: Methyl Acetoacetate + Phenacyl Bromide + Ammonia Enamine Intermediate 1: Enamine Formation (Aminocrotonate) Start->Enamine Condensation Alkylation Step 2: C-Alkylation (C-C Bond Formation) Enamine->Alkylation + Phenacyl Bromide Imine Intermediate 2: Acyclic Iminoketone Alkylation->Imine Cyclization Step 3: Intramolecular Cyclization Imine->Cyclization Nucleophilic Attack Aromatization Step 4: Dehydration & Aromatization Cyclization->Aromatization - H2O Product Product: Methyl 5-phenyl-1H- pyrrole-3-carboxylate Aromatization->Product

Caption: Mechanistic flow of the Hantzsch synthesis showing the conversion of acyclic precursors to the aromatic pyrrole core.

Experimental Protocols

Method A: Classical Solution-Phase Synthesis (Baseline)

Best for scale-up and initial scaffold generation.

Target Compound: Methyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate Reagents:

  • Methyl acetoacetate (1.0 equiv)

  • Phenacyl bromide (2-Bromoacetophenone) (1.0 equiv)

  • Ammonium acetate (

    
    ) (1.2 equiv) or Ammonia (aq)
    
  • Solvent: Ethanol or Methanol (0.5 M concentration)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl acetoacetate (10 mmol) in Ethanol (20 mL).

  • Amine Addition: Add Ammonium acetate (12 mmol). Stir at room temperature for 15 minutes to facilitate enamine formation.

  • Alkylation: Slowly add Phenacyl bromide (10 mmol) solution (in 5 mL Ethanol) dropwise over 10 minutes. Note: Exothermic reaction; cooling may be required for large scales.

  • Reflux: Attach a reflux condenser and heat the mixture to 60–70°C for 3–5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

    • Checkpoint: The starting material spot (Phenacyl bromide,

      
      ) should disappear. A new fluorescent spot (Pyrrole, 
      
      
      
      ) will appear.
  • Workup: Cool the mixture to room temperature. Pour the reaction mass into crushed ice (100 g) with vigorous stirring.

  • Isolation: A solid precipitate should form. Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from hot Ethanol or Methanol. If an oil forms, extract with Dichloromethane (DCM), dry over

    
    , and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
Method B: Iodine-Catalyzed "Green" Synthesis (Intensified)

Best for high-throughput library generation and derivatives.

Rationale: Molecular iodine (


) acts as a mild Lewis acid catalyst, activating the carbonyl groups and facilitating the dehydration step, significantly reducing reaction time.

Protocol:

  • Setup: In a 20 mL vial, combine Methyl acetoacetate (1.0 mmol), Phenacyl bromide (1.0 mmol), and Ammonium acetate (1.2 mmol).

  • Catalyst: Add Molecular Iodine (

    
    )  (10 mol%, 0.1 mmol).
    
  • Solvent: Add Acetonitrile (

    
    ) (2 mL). Alternatively, this reaction can be performed solvent-free by grinding in a mortar.
    
  • Reaction: Stir at room temperature (25°C) for 30–60 minutes.

    • Observation: The mixture will darken initially due to iodine but should lighten as the reaction proceeds and iodine is consumed/complexed.

  • Quench: Add 5% aqueous Sodium Thiosulfate (

    
    ) solution (5 mL) to quench any unreacted iodine (color change from brown to clear).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Evaporate solvent. The product often requires only a short silica plug filtration due to the high cleanliness of this method.

Operational Workflow & Quality Control

To ensure reproducibility ("Trustworthiness"), follow this self-validating workflow.

Workflow Setup Reaction Setup (Stoichiometry Check) Monitor TLC/LC-MS Monitoring (Target: M+H = 216.2) Setup->Monitor Decision Conversion > 95%? Monitor->Decision Decision->Monitor No (Extend Time/Heat) Workup Quench & Extraction (Remove Iodine/Salts) Decision->Workup Yes Purification Recrystallization or Column Chromatography Workup->Purification Validation Validation: 1H NMR (Pyrrole NH) Melting Point Purification->Validation

Caption: Operational workflow for the synthesis and validation of methyl 5-phenyl-1H-pyrrole-3-carboxylate.

Data Summary: Method Comparison
FeatureMethod A (Classical)Method B (Iodine Catalyzed)
Reaction Time 3–5 Hours30–60 Minutes
Temperature 60–70°C (Reflux)25°C (Room Temp)
Yield (Isolated) 65–75%85–92%
Purification Recrystallization/ColumnFiltration/Short Plug
Green Score Moderate (Ethanol used)High (Ambient temp, less solvent)

Scope and Derivatives (SAR Table)

The Hantzsch method is highly versatile. By varying the


-halo ketone and 

-keto ester, a library of derivatives can be synthesized.
DerivativeR1 (from

-keto ester)
R2 (from

-halo ketone)
Target Structure NamePredicted Yield (Method B)
1 (Core) Methyl (

)
Phenyl (

)
Methyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate88%
2 Methyl (

)
4-Cl-PhenylMethyl 2-methyl-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate90%
3 Methyl (

)
4-OMe-PhenylMethyl 2-methyl-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate82%
4 IsopropylPhenylIsopropyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate75%

Note on 2-Carboxylates: To synthesize Methyl 5-phenyl-1H-pyrrole-2-carboxylate (where the ester is at position 2), the Hantzsch method is not the primary choice due to regiochemical constraints. Instead, use the Paal-Knorr synthesis reacting Methyl 4-oxo-4-phenylbut-2-enoate with a primary amine, or a metal-catalyzed transannulation of isoxazoles [1, 4].

References

  • Hantzsch Pyrrole Synthesis - Wikipedia . (n.d.). Retrieved March 1, 2026, from [Link]

  • Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts . National Institutes of Health (NIH). Retrieved March 1, 2026, from [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview . SciSpace. Retrieved March 1, 2026, from [Link]

  • Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches . MDPI. Retrieved March 1, 2026, from [Link]

Sources

Method

Synthesis of Methyl 5-Phenyl-1H-pyrrole-2-carboxylate: A Detailed Application Note and Protocol

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of methyl 5-phenyl-1H-pyrrole-2-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and materials science. This docum...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of methyl 5-phenyl-1H-pyrrole-2-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the chosen synthetic strategy.

Introduction: The Significance of the Pyrrole Moiety

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active natural products, including heme, chlorophyll, and various alkaloids.[1] Polysubstituted pyrroles are of particular interest in drug discovery, exhibiting a wide range of pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The title compound, methyl 5-phenyl-1H-pyrrole-2-carboxylate, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4]

Synthetic Strategy: The Van Leusen Pyrrole Synthesis

For the preparation of methyl 5-phenyl-1H-pyrrole-2-carboxylate, the Van Leusen pyrrole synthesis offers a robust and efficient approach.[5] This reaction involves a [3+2] cycloaddition between a Michael acceptor and a derivative of tosylmethyl isocyanide (TosMIC) or, in this optimized protocol, an isocyanoacetate.[2][6] The key advantages of this method include operational simplicity, the ready availability of starting materials, and a broad substrate scope.[2]

The chosen strategy for this synthesis involves the base-catalyzed reaction of methyl cinnamate (the Michael acceptor) with methyl 2-isocyanoacetate. The presence of the electron-withdrawing ester group on the isocyanoacetate facilitates the initial deprotonation, a critical step in the reaction mechanism.

Reaction Mechanism

The reaction proceeds through a well-established mechanism:

  • Deprotonation: A strong base abstracts an acidic α-proton from methyl 2-isocyanoacetate to form a resonance-stabilized carbanion.

  • Michael Addition: The carbanion undergoes a nucleophilic 1,4-conjugate addition to the α,β-unsaturated ester, methyl cinnamate.

  • Cyclization: The resulting enolate then undergoes an intramolecular nucleophilic attack of the nitrogen anion onto the ester carbonyl carbon, forming a five-membered ring intermediate.

  • Aromatization: Subsequent elimination of methanol and a proton shift leads to the formation of the aromatic pyrrole ring.

Van_Leusen_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Methyl_Cinnamate Methyl Cinnamate Methyl_Isocyanoacetate Methyl 2-Isocyanoacetate Carbanion Isocyanoacetate Carbanion Methyl_Isocyanoacetate->Carbanion Base (e.g., NaH) Michael_Adduct Michael Adduct Carbanion->Michael_Adduct Michael Addition to Methyl Cinnamate Cyclic_Intermediate Cyclic Intermediate Michael_Adduct->Cyclic_Intermediate Intramolecular Cyclization Product Methyl 5-Phenyl-1H-pyrrole-2-carboxylate Cyclic_Intermediate->Product Aromatization (-MeOH, -H+)

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of methyl 5-phenyl-1H-pyrrole-2-carboxylate.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Supplier
Methyl CinnamateC₁₀H₁₀O₂162.191.62 g10.0Sigma-Aldrich
Methyl 2-IsocyanoacetateC₄H₅NO₂99.091.09 g11.0Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.88 g22.0Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-Sigma-Aldrich
Saturated Ammonium Chloride SolutionNH₄Cl53.49As needed--
Ethyl AcetateC₄H₈O₂88.11As needed-Fisher Scientific
BrineNaCl58.44As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Silica Gel (for column chromatography)SiO₂60.08As needed--
Step-by-Step Procedure

Experimental_Workflow Start Start Setup 1. Reaction Setup: - Flame-dried flask under Argon - Suspend NaH in anhydrous THF Start->Setup Cool 2. Cooling: - Cool the suspension to 0 °C Setup->Cool Add_Isocyanoacetate 3. Add Methyl 2-Isocyanoacetate: - Add dropwise to the cooled suspension Cool->Add_Isocyanoacetate Stir_1 4. Stir: - Stir at 0 °C for 30 minutes Add_Isocyanoacetate->Stir_1 Add_Cinnamate 5. Add Methyl Cinnamate: - Add dropwise at 0 °C Stir_1->Add_Cinnamate Warm_and_Stir 6. Reaction: - Warm to room temperature - Stir for 12-16 hours Add_Cinnamate->Warm_and_Stir Quench 7. Quenching: - Cool to 0 °C - Carefully add saturated NH₄Cl solution Warm_and_Stir->Quench Extract 8. Extraction: - Extract with Ethyl Acetate Quench->Extract Wash 9. Washing: - Wash with water and brine Extract->Wash Dry_and_Concentrate 10. Drying and Concentration: - Dry over MgSO₄ - Concentrate in vacuo Wash->Dry_and_Concentrate Purify 11. Purification: - Silica gel column chromatography Dry_and_Concentrate->Purify Characterize 12. Characterization: - NMR, IR, MS Purify->Characterize End End Product Characterize->End

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon), add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22.0 mmol). Suspend the sodium hydride in 30 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Isocyanoacetate: To the stirred suspension, add a solution of methyl 2-isocyanoacetate (1.09 g, 11.0 mmol) in 10 mL of anhydrous THF dropwise over 15 minutes.

  • Stirring: Stir the resulting mixture at 0 °C for 30 minutes. The solution may turn yellowish, indicating the formation of the carbanion.

  • Addition of Cinnamate: Add a solution of methyl cinnamate (1.62 g, 10.0 mmol) in 10 mL of anhydrous THF dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient eluent of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity) to afford the pure methyl 5-phenyl-1H-pyrrole-2-carboxylate.

Characterization of the Product

The identity and purity of the synthesized methyl 5-phenyl-1H-pyrrole-2-carboxylate should be confirmed by standard spectroscopic techniques.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the phenyl group protons, the methyl ester protons, and the N-H proton.[7] The pyrrole protons typically appear as doublets of doublets or multiplets in the aromatic region.

    • δ ~8.8 (br s, 1H, NH)

    • δ ~7.5-7.2 (m, 5H, Ar-H)

    • δ ~7.0 (dd, 1H, pyrrole-H)

    • δ ~6.8 (dd, 1H, pyrrole-H)

    • δ ~3.8 (s, 3H, OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the two carbonyl carbons and the aromatic carbons of both the pyrrole and phenyl rings.[7]

    • δ ~162 (C=O)

    • δ ~132-125 (aromatic C)

    • δ ~122 (pyrrole C)

    • δ ~115 (pyrrole C)

    • δ ~110 (pyrrole C)

    • δ ~52 (OCH₃)

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the ester carbonyl C=O stretch (around 1700-1720 cm⁻¹), and C-H and C=C stretching of the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₂H₁₁NO₂ (m/z = 201.22).

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of a strong base like sodium hydride necessitates strictly anhydrous conditions. All glassware should be flame-dried, and anhydrous solvents must be used to prevent quenching of the base and the reactive carbanion intermediate.

  • Slow Addition: The dropwise addition of reagents at low temperatures is crucial to control the exothermic nature of the reaction and to minimize side product formation.

  • Reaction Monitoring: TLC is essential for determining the completion of the reaction and for optimizing the reaction time.

  • Purification: Careful column chromatography is necessary to isolate the pure product from any unreacted starting materials and byproducts.

Conclusion

The Van Leusen pyrrole synthesis provides an effective and straightforward method for the preparation of methyl 5-phenyl-1H-pyrrole-2-carboxylate. By following this detailed protocol and adhering to the key experimental considerations, researchers can reliably synthesize this valuable heterocyclic building block for further applications in drug discovery and materials science.

References

  • Van Leusen, A. M.; Siderius, H.; Hoogenboom, B. E.; van Leusen, D. A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethylisocyanides. Tetrahedron Letters, 1972 , 13(52), 5337-5340. [Link]

  • Imbri, D.; Netz, N.; Kucukdisli, M.; Kammer, L. M.; Jung, P.; Kretzschmann, A.; Opatz, T. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 2014 , 79(23), 11750-11758. [Link]

  • Ma, Z.; Zhang, M.; Wang, Z. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 2018 , 23(10), 2666. [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. Synthesis of aryl pyrroles using TosMIC. [Link]

  • MDPI. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. [Link]

  • Van Leusen reaction - Wikipedia. [Link]

  • Saito, A.; Hanzawa, Y. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Amazon AWS. [Link]

  • Van Leusen, D.; Oldenziel, O. H.; van Leusen, A. M. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 1977 , 42(19), 3114-3118. [Link]

  • Koca, M. et al. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 2012 , 5(3), 135-142. [Link]

  • ACS Publications. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. [Link]

  • Royal Society of Chemistry. Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. [Link]

  • Mote, G. D. et al. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 2015 , 7(2), 153-159. [Link]

  • Akhmetov, I. et al. 2-aryl-5-pyrrolecarboxylic acid methyl ester synthesis modeling and optimization based on kinetic model. E3S Web of Conferences, 2020 , 224, 02022. [Link]

  • ResearchGate. Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]

  • PubMed. NMR and conformational studies of new 5-phenylpyrrole-carboxamide derivatives. [Link]

Sources

Application

using methyl 5-phenyl-1H-pyrrole-2-carboxylate in anticancer drug design

Application Note: Strategic Utilization of Methyl 5-phenyl-1H-pyrrole-2-carboxylate in Anticancer Drug Design Executive Summary This technical guide details the application of methyl 5-phenyl-1H-pyrrole-2-carboxylate as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 5-phenyl-1H-pyrrole-2-carboxylate in Anticancer Drug Design

Executive Summary

This technical guide details the application of methyl 5-phenyl-1H-pyrrole-2-carboxylate as a privileged scaffold in the design of multi-targeted anticancer agents. While the pyrrole ring is ubiquitous in nature (e.g., heme, chlorophyll), the specific 5-phenyl-2-carboxylate substitution pattern offers a unique pharmacological profile. It serves as a dual-anchor pharmacophore: the phenyl group facilitates


-

stacking interactions within hydrophobic pockets (e.g., kinase ATP-binding sites), while the methyl ester provides a versatile handle for generating hydrogen-bond-rich derivatives (hydrazides, amides) capable of targeting tubulin or DNA minor grooves.

This note provides validated protocols for the synthesis , functionalization , and biological evaluation of this scaffold, specifically focusing on its conversion into hydrazone-based kinase inhibitors.

Chemical Biology & Rationale

The utility of methyl 5-phenyl-1H-pyrrole-2-carboxylate lies in its structural adaptability. In the context of the Lipinski Rule of Five , this scaffold (MW ~201 g/mol ) leaves ample "molecular space" for functionalization without exceeding molecular weight limits (500 g/mol ) in final drug candidates.

Mechanistic Targeting Strategy
  • Kinase Inhibition (VEGFR2/EGFR): The pyrrole NH acts as a hydrogen bond donor to the "hinge region" of kinases (e.g., Glu917 in VEGFR2). The 5-phenyl group occupies the hydrophobic back-pocket.

  • Tubulin Destabilization: Derivatives of this scaffold, particularly those with bulky lipophilic groups at the 2-position, mimic the binding mode of colchicine, inhibiting microtubule polymerization and arresting cells in the G2/M phase.

Experimental Protocols

Protocol A: Synthesis & Functionalization Workflow

Objective: To synthesize the core scaffold and convert it into a bioactive hydrazone library.

1. Synthesis of Methyl 5-phenyl-1H-pyrrole-2-carboxylate (Modified Hantzsch) Note: While Paal-Knorr is common, the Hantzsch-type condensation allows for flexible substitution.

  • Reagents: Phenacyl bromide (10 mmol), Methyl acetoacetate (10 mmol), Ammonium acetate (excess), Ethanol (30 mL).

  • Procedure:

    • Dissolve phenacyl bromide and methyl acetoacetate in ethanol.

    • Add ammonium acetate (15 mmol) slowly.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature; pour into crushed ice.

    • Filter the precipitate, wash with water, and recrystallize from ethanol.

    • Yield Expectation: 60–75%.

2. Scaffold Activation: Hydrazinolysis

  • Rationale: Converting the ester to a hydrazide increases polarity and creates a metal-chelating motif (often required for MMP inhibition).

  • Procedure:

    • Dissolve Methyl 5-phenyl-1H-pyrrole-2-carboxylate (1 eq) in absolute ethanol (10 mL/g).

    • Add Hydrazine hydrate (99%, 5 eq) dropwise.

    • Reflux for 10–12 hours.

    • Cool; the solid hydrazide will precipitate. Filter and wash with cold ethanol.

    • Validation: IR peak shift from ~1700 cm⁻¹ (ester C=O) to ~1650 cm⁻¹ (amide C=O) and appearance of NH₂ doublets at 3200–3300 cm⁻¹.

3. Lead Generation: Schiff Base Formation

  • Procedure:

    • Mix the hydrazide (1 mmol) with a substituted benzaldehyde (1 mmol) in ethanol with a catalytic drop of glacial acetic acid.

    • Reflux for 2–4 hours.

    • Isolate the final Acylhydrazone via filtration.

Visualization: Synthetic Pathway

SynthesisWorkflow Start Phenacyl Bromide + Methyl Acetoacetate Core Methyl 5-phenyl- 1H-pyrrole-2-carboxylate (The Scaffold) Start->Core NH4OAc, Reflux (Hantzsch Synthesis) Inter Pyrrole-2-carbohydrazide (Activated Linker) Core->Inter N2H4·H2O (Hydrazinolysis) Final Target Ligand: Pyrrole-Hydrazone (Kinase Inhibitor) Inter->Final R-CHO, AcOH (Condensation)

Caption: Step-wise transformation of the methyl ester scaffold into bioactive hydrazone kinase inhibitors.

Protocol B: Biological Validation (In Vitro)

Objective: To quantify anticancer potency and validate the mechanism.

1. Cytotoxicity Screening (MTT Assay)

  • Cells: MCF-7 (Breast), HepG2 (Liver), HUVEC (Normal control).

  • Step-by-Step:

    • Seed cells (5 × 10³ cells/well) in 96-well plates; incubate 24h.

    • Treat with scaffold derivatives (0.1 µM – 100 µM) dissolved in DMSO (final DMSO < 0.1%).

    • Incubate for 48h.

    • Add MTT reagent (5 mg/mL); incubate 4h.

    • Dissolve formazan crystals in DMSO; read Absorbance at 570 nm.

    • Calculation: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

2. Tubulin Polymerization Assay

  • Rationale: To confirm if the phenyl-pyrrole moiety acts as a colchicine-site binder.

  • Procedure:

    • Use a fluorescence-based tubulin polymerization kit ( >99% pure tubulin).

    • Incubate tubulin with the test compound (5 µM) at 37°C.

    • Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 mins.

    • Result: Effective inhibitors will show a flattened growth curve compared to the Paclitaxel (stabilizer) or Vehicle (normal polymerization) controls.

In Silico Modeling & Design Strategy

To ensure high affinity, researchers should dock the synthesized derivatives into the ATP-binding pocket of VEGFR2 (PDB ID: 4AGD ).

Docking Parameters (AutoDock Vina/Schrödinger):

  • Grid Box: Center on the co-crystallized ligand (Sunitinib). Size: 20Å x 20Å x 20Å.

  • Key Interactions to Observe:

    • H-Bond: Pyrrole NH to Glu917 (Hinge region).

    • Pi-Stacking: 5-Phenyl ring with Phe1047 .

    • Hydrophobic: Methyl ester/hydrazone tail extending into the solvent-accessible front pocket.

Visualization: Mechanism of Action

MOA Drug Pyrrole Derivative (Ligand) Target VEGFR2 Kinase (ATP Pocket) Drug->Target H-Bond (Glu917) Pi-Stacking Signal Inhibition of Phosphorylation Target->Signal Competitive Inhibition Downstream Blockade of RAF/MEK/ERK Pathway Signal->Downstream Outcome Apoptosis & Anti-Angiogenesis Downstream->Outcome

Caption: Signaling cascade interruption via competitive binding of the pyrrole scaffold to the VEGFR2 kinase domain.

Representative Data & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) trends observed when modifying the Methyl 5-phenyl-1H-pyrrole-2-carboxylate core.

Derivative Modification (R-Group at C2)Target Affinity (VEGFR2)Cytotoxicity (MCF-7 IC₅₀)SAR Insight
-OCH₃ (Methyl Ester) Low> 50 µMGood starting scaffold, but poor hinge interaction due to steric bulk of ester.
-NH-NH₂ (Hydrazide) Moderate25 µMImproved polarity; H-bond donor capability increases.
-NH-N=CH-Ph (Phenyl Hydrazone) High 2.5 µM Extension into hydrophobic pocket increases affinity significantly.
-NH-N=CH-(4-OH-Ph) Very High0.8 µMHydroxyl group adds water-mediated H-bonds; mimics Sunitinib tail.

References

  • Design and synthesis of novel 5-phenyl-1H-pyrrole-2-carbonitrile/ester derivatives. Bioorganic & Medicinal Chemistry. (2022). Verification of pyrrole synthesis and anticancer evaluation.[1][2][3][4][5]

  • Molecular docking analysis of pyrrole derivatives with different breast cancer targets. National Institutes of Health (PMC). (2024). detailed in-silico protocols for pyrrole scaffolds.

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action. PubMed. (2020). Review of EGFR/VEGFR targeting by pyrroles.

  • One-Pot Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI Molecules. (2012). Protocol for similar heterocyclic ester synthesis.

  • Synthesis and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. (2015). Specific protocols for hydrazide conversion.

Sources

Method

Application Notes and Protocols for the Purification of Methyl 5-phenyl-1H-pyrrole-2-carboxylate

Introduction Methyl 5-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a key structural motif in numerous biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a key structural motif in numerous biologically active molecules, and the specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex chemical entities. Achieving a high degree of purity for methyl 5-phenyl-1H-pyrrole-2-carboxylate is paramount for its use in subsequent synthetic steps and for accurate biological evaluation. This document provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture, ensuring high purity and yield.

The purification strategy detailed herein employs a multi-step approach, beginning with an initial workup to remove bulk impurities, followed by column chromatography for the separation of closely related side products, and culminating in recrystallization to afford the final product in crystalline form with high purity. The rationale behind each step is explained to provide a deeper understanding of the purification process.

Principles of Purification

The successful purification of methyl 5-phenyl-1H-pyrrole-2-carboxylate relies on the differential physicochemical properties of the target compound and the impurities present in the crude reaction mixture. The typical synthesis of this pyrrole, often via methods like the Paal-Knorr or Hantzsch pyrrole synthesis, can result in a mixture containing unreacted starting materials, catalysts, and various side-products.[1][2][3][4]

Our purification strategy is based on the following principles:

  • Liquid-Liquid Extraction: An initial aqueous workup is designed to remove water-soluble impurities, such as salts and polar starting materials.

  • Chromatography: Silica gel column chromatography is a powerful technique for separating compounds based on their polarity.[5] By carefully selecting the mobile phase, we can achieve a fine separation of the target compound from other organic impurities. The choice of a hexane/ethyl acetate solvent system is based on its efficacy in separating pyrrole derivatives of moderate polarity.[5]

  • Recrystallization: This final step is crucial for achieving high purity. It relies on the principle that the solubility of a compound in a given solvent increases with temperature. By dissolving the compound in a hot solvent and allowing it to cool slowly, the target molecule will preferentially crystallize out, leaving impurities behind in the solution. The selection of a suitable recrystallization solvent is critical and is often determined empirically.

Detailed Purification Protocol

This protocol assumes the user has a crude reaction mixture containing methyl 5-phenyl-1H-pyrrole-2-carboxylate.

Part 1: Initial Workup and Extraction
  • Solvent Removal: If the crude reaction was performed in a volatile organic solvent, concentrate the mixture under reduced pressure using a rotary evaporator to obtain a viscous oil or solid residue.

  • Dissolution: Dissolve the residue in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 50-100 mL per gram of crude material is a good starting point.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities. Vent the separatory funnel frequently to release any evolved gas.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude, partially purified product.

Part 2: Purification by Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate (EtOAc)

  • Glass column for chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude product in a few drops of ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a solvent system of 10-20% ethyl acetate in hexane .

    • Visualize the plate under a UV lamp. The presence of multiple spots indicates impurities. The target compound is expected to be one of the major, UV-active spots.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and carefully pack a glass column.

    • Allow the silica to settle, ensuring a uniform and crack-free bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a low-polarity solvent mixture, for example, 5% ethyl acetate in hexane .

    • Gradually increase the polarity of the eluent (e.g., to 10%, then 15%, then 20% ethyl acetate in hexane). This is known as a gradient elution.

    • Collect fractions in separate test tubes.

  • Monitoring by TLC:

    • Spot every few fractions onto a TLC plate and develop it in the same solvent system used for the initial analysis.

    • Identify the fractions containing the pure product (a single spot with the expected Rf value).

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Part 3: Final Purification by Recrystallization

Procedure:

  • Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent or a solvent mixture is likely to be effective. Ethanol or a mixture of ethyl acetate and hexane are good starting points.[3][6]

  • Dissolution: Place the purified product from the column chromatography in a clean Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) until the solid just dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to obtain the pure methyl 5-phenyl-1H-pyrrole-2-carboxylate.

Characterization and Quality Control

The purity of the final product should be assessed using appropriate analytical techniques.

  • Melting Point: The purified methyl 5-phenyl-1H-pyrrole-2-carboxylate should have a sharp melting point. A reported melting point range for this compound is 143-147 °C .[1]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates high purity.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: These techniques will confirm the chemical structure of the compound.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (201.22 g/mol ).

Data Presentation

Purification Step Technique Solvent System Expected Outcome
Initial WorkupLiquid-Liquid ExtractionEthyl Acetate / Saturated NaHCO₃ / BrineRemoval of acidic and water-soluble impurities.
Primary PurificationColumn ChromatographySilica Gel, Hexane/Ethyl Acetate GradientSeparation from non-polar and highly polar organic impurities.
Final PurificationRecrystallizationEthanol or Ethyl Acetate/HexaneHigh-purity crystalline solid.

Experimental Workflow Diagram

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Crude->Workup Crude_Purified Partially Purified Crude Workup->Crude_Purified Column Silica Gel Column Chromatography (Hexane/EtOAc Gradient) Crude_Purified->Column Fractions Collected Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Monitor Pure_Fractions Combined Pure Fractions TLC->Pure_Fractions Identify Evaporation Solvent Evaporation Pure_Fractions->Evaporation Purified_Oil Purified (Amorphous) Evaporation->Purified_Oil Recrystallization Recrystallization (e.g., Ethanol) Purified_Oil->Recrystallization Crystals Pure Crystalline Product Recrystallization->Crystals Analysis Characterization (m.p., NMR, MS) Crystals->Analysis

Caption: Purification workflow for methyl 5-phenyl-1H-pyrrole-2-carboxylate.

Troubleshooting

Problem Possible Cause Solution
Poor separation on column chromatography Incorrect solvent system polarity.Optimize the solvent system using TLC. A less polar system will increase retention, while a more polar system will decrease it.[5]
Column overloading.Use a larger column or reduce the amount of crude material loaded.
Product does not crystallize Solution is not supersaturated.Evaporate some of the solvent and try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization.
Incorrect recrystallization solvent.Experiment with different solvents or solvent mixtures.[6]
Low recovery after recrystallization Too much solvent used.Use the minimal amount of hot solvent required to dissolve the solid.
Product is significantly soluble in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. Retrieved from [Link]

  • He, W.-M., et al. (2019). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. Green Chemistry.
  • Khan, K. M., et al. (2012).
  • Judeh, Z. M. A., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265.
  • Saito, A., & Hanzawa, Y. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)
  • Di Mola, A., et al. (2024).
  • Nacalai Tesque, Inc. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • Singh, P., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 104-107.
  • de Oliveira, R. B., et al. (2009). NMR and conformational studies of new 5-phenylpyrrole-carboxamide derivatives. Magnetic Resonance in Chemistry, 47(12), 1101-1109.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Lee, S., & Kim, S. (2025).
  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. Retrieved from [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
  • Hantzsch, A. (1890). Neue Bildungsweise von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474-1476.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of crude pyrroles.
  • RGM College Of Engineering and Technology. (n.d.). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Hantzsch Pyrrole Synthesis. Retrieved from [Link]

  • ACS Publications. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11048–11058.
  • National Center for Biotechnology Information. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5222–5225.
  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 1079–1085.
  • National Center for Biotechnology Information. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 8031.
  • Semantic Scholar. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. Molecules, 28(3), 1363.
  • National Center for Biotechnology Information. (2018). Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. Molecules, 23(10), 2489.
  • Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1782-1793.
  • ResearchGate. (2024). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Chemistry – A European Journal.
  • ScienceDirect. (2022). Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of. Tetrahedron, 111, 132711.
  • ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589.
  • Organic Syntheses. (n.d.). 5,15-DIPHENYLPORPHYRIN. Retrieved from [Link]

  • Amazon AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Retrieved from [Link]

  • MDPI. (2012).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • ResearchGate. (2025). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. Journal of the Iranian Chemical Society.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • IUCr Journals. (n.d.). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry – A European Journal, 19(49), 16769–16775.
  • MDPI. (2025).
  • ResearchGate. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the Paal-Knorr synthesis of substituted pyrroles

Technical Support Center: Paal-Knorr Pyrrole Synthesis Senior Application Scientist Desk | Drug Discovery & Development Division Welcome to the Technical Support Center Subject: Troubleshooting Side Reactions in Paal-Kno...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Paal-Knorr Pyrrole Synthesis Senior Application Scientist Desk | Drug Discovery & Development Division

Welcome to the Technical Support Center

Subject: Troubleshooting Side Reactions in Paal-Knorr Synthesis Ticket ID: PK-SYNTH-OPT-2026 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Paal-Knorr synthesis is deceptively simple: condense a 1,4-dicarbonyl with a primary amine to yield a pyrrole.[1] However, in high-stakes drug discovery, "simple" often masks complex kinetic competitions. If you are seeing low yields, "black tar," or inexplicable oil byproducts, you are likely battling one of three specific mechanistic failures: Furan Competition , Hemiaminal Arrest , or Oxidative Oligomerization .

This guide deconstructs these failure modes and provides self-validating protocols to correct them.

Module 1: The "Furan Trap" (Competitive Cyclization)

The Issue: You isolate a product with the correct carbon framework, but it lacks the nitrogen atom. The product is often a furan, not a pyrrole.

The Science: The Paal-Knorr reaction is a race between two nucleophiles: the amine (desired) and the enol oxygen of the 1,4-dicarbonyl (undesired).

  • Mechanism: Under highly acidic conditions (pH < 3), the carbonyl oxygen is protonated, making it highly electrophilic. If the amine is sterically hindered or weakly nucleophilic (e.g., electron-deficient anilines), the enol form of the second carbonyl will attack the activated carbonyl first. This closes the ring to form a furan, ejecting water.[1]

  • Diagnostic: 1H NMR shows a lack of N-H or N-R signals. Mass spec shows a mass difference of -1 (NH vs O substitution implies Mass - NH + O... actually, Furan (C4H4O) vs Pyrrole (C4H5N). Difference: Pyrrole is +NH -O relative to furan? No.

    • Correction: Furan MW = X. Pyrrole MW = X - 16 (O) + 14 (N) + 1 (H) = X - 1.

    • Check: 2,5-dimethylfuran (MW 96.13). 2,5-dimethylpyrrole (MW 95.14). The mass difference is negligible (~1 Da), making low-res MS dangerous. Rely on NMR.

Troubleshooting Protocol:

VariableAdjustmentRationale
pH Control Buffer to pH 4.0–5.0Avoids pH < 3. Strong acid catalyzes furan formation faster than imine formation. Use Acetic Acid/NaOAc buffer.
Amine Addition Pre-mix Amine + DioneAllow the initial hemiaminal to form at lower temp before adding the acid catalyst or heating.
Water Removal Dean-Stark or SievesWater is a byproduct. Its removal drives the equilibrium, but chemical dehydrating agents (like P2O5) often favor furan. Use azeotropic distillation.

Visualizing the Competition:

PaalKnorr_Furan_vs_Pyrrole Dione 1,4-Dicarbonyl Enol Enol Intermediate Dione->Enol Acid Catalysis Hemiaminal Hemiaminal (Intermediate A) Dione->Hemiaminal + Amine Acid Strong Acid (pH < 3) Acid->Enol Promotes Amine Primary Amine Furan FURAN (Undesired Side Product) Enol->Furan Cyclization (-H2O) Fast if Amine is weak Pyrrole PYRROLE (Target Product) Hemiaminal->Pyrrole Cyclization (-2H2O) Requires Heat/Time

Caption: Figure 1. The Kinetic Bifurcation. Strong acids favor the Enol pathway (Furan), while nucleophilic amines favor the Hemiaminal pathway (Pyrrole).

Module 2: The "Arrested" Intermediate (Incomplete Cyclization)

The Issue: Reaction stalls. MS shows a peak corresponding to [M + Amine - H2O], but not the fully dehydrated pyrrole [M + Amine - 2H2O].

The Science: This is the "Mono-Enamine" trap. The first condensation happens easily, but the second carbonyl fails to cyclize.

  • Steric Clash: If the 1,4-dicarbonyl has bulky substituents (e.g., t-butyl, ortho-substituted aromatics) adjacent to the carbonyls, the molecule cannot rotate into the cis-conformation required for ring closure.

  • Electronic Deactivation: If the amine is extremely electron-poor (e.g., 2,4-dinitroaniline), the nitrogen lone pair is too delocalized to attack the second carbonyl.

Troubleshooting Protocol:

  • Switch to Lewis Acid Catalysis: Replace Brønsted acids (pTsOH) with Sc(OTf)₃ (5 mol%) or Bi(NO₃)₃ . These coordinate to the carbonyl oxygen, increasing electrophilicity without the harsh protonation that degrades sensitive substrates.

  • The "Titanium" Method: For sterically hindered amines, use TiCl₄ as a water scavenger and Lewis acid.

    • Caution: This is not compatible with acid-sensitive protecting groups (Boc, etc.).

  • Microwave Irradiation: Thermal heating relies on convection. Microwave heating (100–150°C, 10–20 min) provides direct kinetic energy to overcome the rotational barrier of the enamine intermediate.

Module 3: Oligomerization (The "Black Tar" Effect)

The Issue: The reaction mixture turns into a viscous black tar. Yield is < 20%.

The Science: Pyrroles are electron-rich heterocycles (π-excessive). They are highly susceptible to:

  • Oxidative Polymerization: In the presence of air and light, electron-rich pyrroles form polypyrrole chains (similar to conductive polymers).

  • Acid-Catalyzed Oligomerization: If the product remains in the hot acidic medium too long, it acts as a nucleophile, attacking unreacted 1,4-dicarbonyls or other pyrrole units.

Troubleshooting Protocol:

  • Inert Atmosphere (Strict): Run the reaction under Nitrogen or Argon. Degas solvents.[2]

  • Antioxidant Additive: Add a trace amount of hydroquinone if the product is known to be unstable (rare, but effective).

  • Filtration Workup: Instead of aqueous extraction (which exposes the hot product to air/water interface), use Silica Sulfuric Acid (SSA) as a solid catalyst. Upon completion, filter the solid catalyst and evaporate solvent immediately.

Experimental Protocols

Method A: Standard "Green" Protocol (Solvent-Free/Microwave)

Best for: Stable amines, rapid library synthesis.

  • Mix: In a microwave vial, combine 1,4-dicarbonyl (1.0 equiv) and Amine (1.2 equiv).

  • Catalyst: Add Montmorillonite K-10 clay (200 mg per mmol substrate) or Iodine (5 mol%) .

  • React: Irradiate at 100°C for 5–15 minutes.

  • Workup: Dilute with EtOAc, filter through a celite pad (removes clay/polymer), and concentrate.

  • Validation: Check TLC. If furan is present (high Rf spot), repeat with lower temp and higher amine equivalents.

Method B: The "Difficult Substrate" Protocol (TiCl₄ Mediated)

Best for: Sterically hindered amines or non-nucleophilic anilines.

  • Prepare: Dissolve 1,4-dicarbonyl (1.0 equiv) and Amine (1.0 equiv) in anhydrous Toluene or DCM under Argon.

  • Cool: Cool to 0°C.

  • Add: Dropwise addition of TiCl₄ (0.6 equiv) dissolved in toluene. (Solution will smoke/fume; ensure venting).

  • Reflux: Allow to warm to RT, then reflux for 2–4 hours.

  • Quench: Pour into saturated NaHCO₃ solution (caution: gas evolution).

  • Extract: Extract with DCM. The Ti salts will form a slurry; filtration through Celite is required.

FAQ: Frequently Asked Questions

Q: Can I use ammonium chloride as the amine source for N-H pyrroles? A: Yes, but it requires buffering. Ammonium chloride is acidic. If used alone, you risk furan formation. Use Ammonium Acetate (


) in acetic acid instead; it acts as both the nitrogen source and the buffer.

Q: My product is an oil that refuses to crystallize. Is it impure? A: Not necessarily. Many substituted pyrroles are oils due to low symmetry. However, "oiling out" can also indicate oligomer contamination. Try triturating with cold pentane. If a solid precipitates, that's likely your polymer impurity—filter it off; your product is in the pentane.

Q: Why does the literature suggest adding Ethanol? A: Ethanol is a protic solvent that stabilizes the transition states. However, for difficult reactions, Toluene (with Dean-Stark) is superior because it allows reaction temperatures >100°C and physical removal of water, driving the entropy of the reaction.

Decision Tree: Troubleshooting Flow

Troubleshooting_Tree Start Start: Analyze Crude Mixture Check_NMR Check 1H NMR (Is N-H or N-R present?) Start->Check_NMR No_N No Nitrogen Signals (Furan Formation) Check_NMR->No_N No Yes_N Nitrogen Signals Present Check_NMR->Yes_N Yes Sol_Furan Solution: 1. Buffer pH > 4 2. Increase Amine Equiv 3. Lower Temp No_N->Sol_Furan Check_MS Check Mass Spec (M+Amine-2H2O?) Yes_N->Check_MS Mass_High Mass = M + Amine - H2O (Mono-condensation) Check_MS->Mass_High Intermediate Mass Mass_Correct Mass Correct (Low Yield/Tar) Check_MS->Mass_Correct Target Mass Sol_Mono Solution: 1. Use Lewis Acid (Sc(OTf)3) 2. Microwave Heating 3. TiCl4 Protocol Mass_High->Sol_Mono Sol_Tar Solution: 1. Inert Atmosphere (Argon) 2. Remove Acid immediately 3. Add Antioxidant Mass_Correct->Sol_Tar

Caption: Figure 2. Diagnostic logic flow for identifying and correcting reaction failures.

References

  • Amarnath, V., et al. (1991).[3] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 56(24), 6924–6931.

  • Minetto, G., et al. (2005).[4][5] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry, 2005(24), 5277–5288.

  • Ranu, B. C., et al. (2008). "Ionic Liquid as Catalyst and Reaction Medium: A Simple, Efficient and Green Procedure for Paal-Knorr Pyrrole Synthesis." Tetrahedron Letters, 49(10), 1688-1691.

  • Li, C.-J., et al. (2006). "Bismuth Nitrate-Catalyzed Versatile Synthesis of Pyrroles." Synlett, 2006(13), 2094-2098.

Sources

Optimization

Technical Support Center: Hantzsch Synthesis of Methyl 5-phenyl-1H-pyrrole-2-carboxylate

Welcome to the technical support resource for the Hantzsch synthesis of methyl 5-phenyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the Hantzsch synthesis of methyl 5-phenyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this classic multicomponent reaction to build this valuable pyrrole scaffold. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing in-depth, mechanistically-grounded solutions to common experimental issues.

Introduction: The Hantzsch Pyrrole Synthesis

First described by Arthur Hantzsch in 1890, this reaction remains a cornerstone of heterocyclic chemistry for its efficiency in constructing polysubstituted pyrroles from simple, accessible starting materials.[1] The synthesis is a three-component condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][2] For our target molecule, methyl 5-phenyl-1H-pyrrole-2-carboxylate, the specific reactants are methyl acetoacetate , 2-bromo-1-phenylethan-1-one (phenacyl bromide) , and ammonia .

The reaction's power lies in its convergent nature, rapidly building molecular complexity.[1] However, its success is contingent on controlling the delicate balance between several competing reaction pathways. This guide will help you navigate these challenges to achieve high yields and purity.

Reaction Overview & Mechanism

Understanding the reaction mechanism is critical for effective troubleshooting. The process involves several key stages, each presenting potential pitfalls.

Hantzsch_Mechanism cluster_start Starting Materials cluster_main_path Primary Reaction Pathway Ketoester Methyl Acetoacetate Enamine Enamine Intermediate Ketoester->Enamine Step 1: Enamine Formation Ammonia Ammonia (NH3) Ammonia->Enamine Step 1: Enamine Formation Haloketone Phenacyl Bromide Alkylation C-Alkylation (Productive Pathway) Haloketone->Alkylation Enamine->Alkylation Step 2: Nucleophilic Attack Cyclization Intramolecular Condensation Alkylation->Cyclization Step 3: Ring Closure Product Methyl 5-phenyl- 1H-pyrrole-2-carboxylate Cyclization->Product Step 4: Dehydration & Aromatization

Caption: Key mechanistic steps of the Hantzsch pyrrole synthesis.

The generally accepted mechanism begins with the formation of an enamine intermediate from the β-ketoester and ammonia.[1][2][3] This enamine then acts as the key nucleophile, attacking the α-haloketone. While two mechanistic proposals exist—one involving attack at the carbonyl carbon and another at the α-carbon—the subsequent intramolecular cyclization and dehydration lead to the final aromatic pyrrole ring.[1][2]

Frequently Asked Questions & Troubleshooting Guide

This section is formatted to directly address the most common issues encountered during the synthesis of methyl 5-phenyl-1H-pyrrole-2-carboxylate.

Category 1: Low or No Product Yield

Question 1: My reaction yield is consistently low or I'm recovering mostly starting materials. What are the primary causes?

Answer: This is the most frequent issue and typically points to problems in the initial, crucial steps of the reaction.

  • Inefficient Enamine Formation: The first step, the condensation of methyl acetoacetate and ammonia to form the enamine, is a reversible equilibrium.[2][4]

    • Causality: If the concentration of ammonia is too low or if water is present (hydrolyzing the enamine back to the starting materials), the equilibrium will not favor the enamine, starving the reaction of its primary nucleophile.

    • Solution: Use a significant excess of ammonia (e.g., 5-10 equivalents) to drive the equilibrium forward.[1] Ensure your ammonia source (e.g., aqueous ammonia in ethanol) is concentrated and that other reagents and solvents are reasonably dry.

  • Suboptimal Reaction Temperature: Temperature control is critical.

    • Causality: While heating is necessary to drive the reaction, excessively high temperatures can promote the degradation of reactants or the formation of polymeric side products. Conversely, a temperature that is too low will result in a sluggish reaction that does not proceed to completion.[5]

    • Solution: For many Hantzsch syntheses, refluxing in a solvent like ethanol provides a good balance.[1][5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature, rather than relying on a fixed duration.

  • Incorrect Order of Reagent Addition: The sequence of adding your reagents matters significantly.

    • Causality: The α-haloketone (phenacyl bromide) is a potent electrophile and can react with itself (self-condensation) or with ammonia directly.[6] If it is added before the enamine has had a chance to form, these non-productive side reactions will consume the reagent.

    • Solution: The most effective protocol involves first stirring the β-ketoester and ammonia in the solvent for a period (e.g., 30 minutes at room temperature) to allow for pre-formation of the enamine. Then, add the α-haloketone solution slowly or dropwise to this mixture. This ensures the enamine is present to react immediately with the haloketone as it is introduced.[6]

Category 2: Side Product Formation and Purity Issues

Question 2: My NMR spectrum is complex, showing significant impurities alongside my desired product. What are the likely side products and how can I prevent them?

Answer: The formation of byproducts is common and usually results from competing reaction pathways. Understanding these pathways is key to suppressing them.

Troubleshooting_Hantzsch Start Hantzsch Reaction Mixture (Ketoester + Haloketone + Amine) C_Alkylation Productive Pathway: C-Alkylation Start->C_Alkylation Favored by: • Protic Solvents • Pre-forming Enamine N_Alkylation Side Reaction: N-Alkylation Start->N_Alkylation Influenced by: Solvent Choice Self_Condensation Side Reaction: Haloketone Self-Condensation Start->Self_Condensation Caused by: • Fast Haloketone Addition • High Concentration Amine_Substitution Side Reaction: Amine-Haloketone Substitution Start->Amine_Substitution Caused by: • High Amine Concentration  before Enamine Formation Target Desired Pyrrole Product C_Alkylation->Target Byproduct1 Acyclic Impurities N_Alkylation->Byproduct1 Byproduct2 Dimerized Impurities Self_Condensation->Byproduct2 Amine_Substitution->Byproduct1

Caption: Troubleshooting workflow for Hantzsch chemoselectivity.

  • Competition between C-Alkylation and N-Alkylation: The enamine intermediate is an ambident nucleophile, meaning it can react at either the carbon or the nitrogen atom.

    • Causality: While C-alkylation leads to the pyrrole, N-alkylation is a non-productive pathway that leads to acyclic impurities. The choice of solvent can influence this selectivity.

    • Solution: Protic solvents such as ethanol or methanol can stabilize the transition state leading to C-alkylation through hydrogen bonding, favoring the desired reaction pathway.[6] This is a primary reason why alcohols are the most commonly used solvents for this synthesis.

  • Self-Condensation of Phenacyl Bromide: As a reactive α-haloketone, phenacyl bromide can undergo base-catalyzed self-condensation.

    • Causality: This is more likely to occur if the concentration of the haloketone is high before it has a chance to react with the enamine.

    • Solution: As mentioned previously, add the phenacyl bromide solution slowly to the reaction mixture containing the pre-formed enamine. This keeps the instantaneous concentration of the free haloketone low, minimizing self-reaction.[6]

  • Purification Challenges: The product, methyl 5-phenyl-1H-pyrrole-2-carboxylate, may be difficult to separate from structurally similar byproducts.

    • Solution: Standard purification involves work-up followed by recrystallization or silica gel column chromatography. For chromatography, a solvent system of ethyl acetate and hexane is typically effective for separating pyrrole derivatives.[1][7] Monitor fractions carefully by TLC to ensure pure product isolation.

Category 3: Reagent & Reaction Setup

Question 3: Are there any special considerations for the starting materials or the reaction setup?

Answer: Yes, the quality of your reagents and the physical setup are foundational to success.

  • Purity of Starting Materials:

    • Phenacyl Bromide: This reagent can degrade over time, releasing HBr and turning yellow or brown. Using old or discolored phenacyl bromide can introduce impurities and lower the effective concentration of the reactant, leading to poor yields. Use fresh, pure (white to off-white crystalline solid) reagent whenever possible.

    • Methyl Acetoacetate: Ensure it is free from significant amounts of acetic acid or water.

  • Choice of Base/Amine Source:

    • Causality: While ammonia is the reactant, it also acts as a base. Using a very strong base can promote unwanted side reactions like the self-condensation of the ketoester.[6]

    • Solution: An excess of ammonia itself, or ammonium acetate, often provides the necessary basicity without being overly aggressive. For this specific synthesis, a solution of aqueous ammonia in ethanol is a standard and effective choice.[1]

Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above for a robust synthesis of methyl 5-phenyl-1H-pyrrole-2-carboxylate.

Materials & Reagents:

  • Methyl acetoacetate

  • 2-Bromo-1-phenylethan-1-one (Phenacyl bromide)

  • Concentrated Aqueous Ammonia (e.g., 28%)

  • Ethanol (Absolute)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

Stoichiometry and Conditions Summary:

Parameter Recommended Value Rationale
Stoichiometry
Methyl Acetoacetate 1.0 eq Limiting Reagent
Phenacyl Bromide 1.0 eq Stoichiometric to limiting reagent
Aqueous Ammonia 5.0 - 10.0 eq Excess drives enamine formation
Conditions
Solvent Ethanol Protic solvent favors C-alkylation[6]
Temperature Reflux (~78 °C) Balances reaction rate and side reactions[5]
Reaction Time 2 - 4 hours Monitor by TLC for completion

| Order of Addition | Pre-mix ketoester/ammonia, then add haloketone | Minimizes haloketone self-condensation[6] |

Step-by-Step Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl acetoacetate (1.0 eq) in ethanol. To this stirred solution, add concentrated aqueous ammonia (5-10 eq). Stir the mixture at room temperature for 30 minutes. A slight warming may be observed.

  • Preparation of Haloketone Solution: In a separate beaker, dissolve phenacyl bromide (1.0 eq) in a minimal amount of ethanol.

  • Reaction Execution: Transfer the phenacyl bromide solution to a dropping funnel and add it dropwise to the stirred enamine mixture over 15-20 minutes.

  • Reaction to Completion: After the addition is complete, attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Reduce the solvent volume using a rotary evaporator. c. Partition the residue between diethyl ether (or ethyl acetate) and water. d. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. b. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure methyl 5-phenyl-1H-pyrrole-2-carboxylate.[1]

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

References
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

  • Wikipedia. Hantzsch pyrrole synthesis. Available from: [Link]

  • Land of Learning. (2026). Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. YouTube. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the Hantzsch condensation.... Available from: [Link]

  • MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry. Available from: [Link]

  • Cambridge University Press. Hantzsch Pyrrole Synthesis. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 5-phenyl-1H-pyrrole-2-carboxylate

Welcome to the technical support center for the purification of methyl 5-phenyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of methyl 5-phenyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. As a key intermediate in the synthesis of various biologically active compounds, the purity of this pyrrole derivative is paramount.[1][2] This resource addresses common challenges encountered during recrystallization and offers scientifically-grounded solutions.

I. Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer format to directly address specific experimental challenges.

Q1: My compound will not crystallize from solution. What are the likely causes and how can I induce crystallization?

A1: The failure of a compound to crystallize is one of the most frequent issues in recrystallization.[3] This typically stems from either using an excessive amount of solvent or the formation of a supersaturated solution that resists nucleation.

Probable Causes & Solutions:

  • Excess Solvent: The most common reason for crystallization failure is the use of too much solvent, which keeps the compound fully dissolved even at low temperatures.[3]

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[4] This will increase the concentration of the solute. Allow the concentrated solution to cool slowly again. To check if you have reached a suitable concentration, you can dip a glass stirring rod into the solution and let the solvent evaporate; if crystals form on the rod, the concentration is likely appropriate.[4]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. In this state, crystallization requires a nucleation event to begin.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[5]

    • Solution 2: Seed Crystals: If available, add a single, pure crystal of methyl 5-phenyl-1H-pyrrole-2-carboxylate to the solution.[5] This "seed" provides a template for other molecules to crystallize upon.

    • Solution 3: Drastic Cooling: If slow cooling does not induce crystallization, try placing the flask in an ice bath or even a colder bath (e.g., dry ice/acetone) for a short period.[5] However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[6]

Q2: The product has "oiled out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3] This is often due to the melting point of the compound being lower than the boiling point of the solvent, or if the solution cools too rapidly.[3][5]

Probable Causes & Solutions:

  • High Solute Concentration or Rapid Cooling: The solution may be too concentrated, or the temperature may have dropped too quickly, causing the compound to come out of solution above its melting point.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation.[4] Allow the solution to cool much more slowly. Insulating the flask by placing it on a wooden block or several layers of paper towels can promote gradual cooling.[4]

  • Inappropriate Solvent Choice: The chosen solvent's boiling point may be too high relative to the compound's melting point.

    • Solution: Consider a different solvent or a mixed solvent system with a lower boiling point.

Q3: The recrystallized crystals are discolored. How can I remove colored impurities?

A3: The presence of color in your crystals indicates that impurities have been incorporated into the crystal lattice.

Probable Cause & Solution:

  • Co-crystallization of Impurities: Highly colored impurities, often polymeric byproducts from the reaction, can be trapped within the crystals.

    • Solution: Activated Charcoal Treatment: Add a very small amount (a spatula tip) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities.[7] Swirl the mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Be cautious not to add too much charcoal, as it can also adsorb your desired product.

Q4: The recovery of my product is very low. What factors contribute to a poor yield and how can I improve it?

A4: Low yield is a common problem that can often be rectified by optimizing the procedure.[7]

Probable Causes & Solutions:

  • Using Too Much Solvent: As mentioned in Q1, excess solvent will retain a significant amount of your product in the mother liquor.[4][7]

    • Solution: Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[7] If the mother liquor is suspected to contain a substantial amount of product, it can be concentrated and a second crop of crystals can be collected.[3]

  • Premature Crystallization During Hot Filtration: If hot filtration is necessary to remove insoluble impurities, the product may crystallize in the funnel.

    • Solution: Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible. Adding a small excess of hot solvent before filtration can also help prevent premature crystallization.

  • Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold will redissolve some of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[7]

II. Frequently Asked Questions (FAQs)

What is the best solvent for the recrystallization of methyl 5-phenyl-1H-pyrrole-2-carboxylate?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] For pyrrole derivatives, a range of solvents can be effective. Ethanol, methanol, and ethyl acetate are commonly used.[8][9][10][11] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be highly effective, especially for "oiling out" issues.[12]

How do I select an appropriate solvent system?

A systematic approach to solvent selection is crucial. Start with small-scale solubility tests. Place a small amount of your crude product in several test tubes and add a few drops of different solvents. Observe the solubility at room temperature and then upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

Is it necessary to use a fume hood for this recrystallization?

Yes, it is highly recommended to perform recrystallizations in a well-ventilated fume hood, especially when using volatile organic solvents.

How can I confirm the purity of my recrystallized product?

The purity of the recrystallized methyl 5-phenyl-1H-pyrrole-2-carboxylate can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point range.[6] Impurities will typically broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify any remaining impurities.

III. Experimental Protocol: Recrystallization of Methyl 5-phenyl-1H-pyrrole-2-carboxylate

This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the scale of your reaction and the purity of your crude material.

Materials:

  • Crude methyl 5-phenyl-1H-pyrrole-2-carboxylate

  • Recrystallization solvent (e.g., ethanol, methanol, or ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[6] To promote slower cooling, you can place the flask on an insulating surface.[4] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[7]

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven at a temperature well below the compound's melting point.

Solvent Selection Table
SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticA common and effective solvent for many pyrrole derivatives.[9][10]
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point.
Ethyl Acetate 77Polar AproticA good choice, can be used in a mixed system with hexane.[8]
Hexane 69NonpolarOften used as an anti-solvent in a mixed system with a more polar solvent like ethyl acetate.[12]
Water 100Polar ProticCan be used as an anti-solvent with a water-miscible organic solvent like ethanol or acetone.[12]

IV. Troubleshooting Workflow

Recrystallization_Troubleshooting Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Discolored Discolored Crystals Dissolve->Discolored Crystals_Form Crystals Form? Cool->Crystals_Form Oiling_Out Product Oils Out Cool->Oiling_Out Filter_Wash Filter and Wash with Cold Solvent Crystals_Form->Filter_Wash Yes No_Crystals No Crystals Form Crystals_Form->No_Crystals No Pure_Product Pure Crystalline Product Filter_Wash->Pure_Product Low_Yield Low Yield Filter_Wash->Low_Yield Concentrate Concentrate Solution (Evaporate Solvent) No_Crystals->Concentrate Reheat_Add_Solvent Reheat, Add More Solvent, Cool Slower Oiling_Out->Reheat_Add_Solvent Check_Solvent_Vol Review Solvent Volume & Wash Temperature Low_Yield->Check_Solvent_Vol Charcoal Add Activated Charcoal, Hot Filter Discolored->Charcoal Concentrate->Cool Induce Induce Crystallization (Scratch/Seed) Concentrate->Induce Induce->Cool Reheat_Add_Solvent->Cool Charcoal->Cool

Caption: Troubleshooting workflow for the recrystallization of methyl 5-phenyl-1H-pyrrole-2-carboxylate.

V. References

  • Benchchem. Technical Support Center: Recrystallization of 3,4-Diethyl-1H-pyrrole-2-carbaldehyde. Available from:

  • Recrystallization1. Available from:

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. 2021. Available from:

  • University of York. Problems with Recrystallisations. Available from:

  • ResearchGate. (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Available from:

  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds. Available from:

  • EPA. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester Properties. 2025. Available from:

  • PMC. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. 2023. Available from:

  • Chemistry LibreTexts. 3.6F: Troubleshooting. 2022. Available from:

  • MDPI. Substituted Pyrroles. 2000. Available from:

  • Reddit. Recrystallisation Help : r/Chempros. 2020. Available from:

  • ResearchGate. Synthesis of some new pyrrole derivatives and their antimicrobial activity. 2025. Available from:

  • JMEST. Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. Available from:

  • Recrystallization and Crystallization. Available from:

  • ResearchGate. 223 questions with answers in RECRYSTALLISATION | Science topic. Available from:

  • Google Patents. EP0608688A1 - Process for the purification of crude pyrroles. Available from:

  • Wikipedia. N-Bromosuccinimide. Available from:

  • Canadian Science Publishing. PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Available from:

  • MedchemExpress.com. Methyl 1H-pyrrole-2-carboxylate | Drug Intermediate. Available from:

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. 2012. Available from:

  • Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. 2025. Available from:

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. 2012. Available from:

  • 5-Phenyl-1H-pyrrole-2-carboxylic acid methyl ester. Available from:

  • TargetMol. 5-Methyl-1H-pyrrole-2-carboxylic acid. Available from:

  • Amazon AWS. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Available from:

  • IUCr Journals. Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Available from:

  • MDPI. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. 2025. Available from:

Sources

Optimization

column chromatography protocol for purifying methyl 5-phenyl-1H-pyrrole-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in isolating functionalized nitrogen heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in isolating functionalized nitrogen heterocycles.

Purifying methyl 5-phenyl-1H-pyrrole-2-carboxylate presents a unique chromatographic challenge. The molecule possesses a hydrogen-bond donating pyrrole


, a hydrogen-bond accepting methyl ester, and a highly lipophilic phenyl ring. This specific electronic topology dictates its behavior on a silica gel stationary phase. If handled incorrectly, you will encounter severe band tailing, co-elution with synthetic intermediates, or on-column degradation.

This guide provides a self-validating, causality-driven methodology to ensure the high-fidelity isolation of this compound.

Diagnostic Overview & Purification Workflow

Before executing the column, it is critical to visualize the physical state and phase transitions your crude mixture will undergo. The workflow below outlines the critical path for optimal purification.

G N1 1. Crude Mixture Methyl 5-phenyl-1H-pyrrole-2-carboxylate N2 2. TLC Optimization Target Rf: 0.25 - 0.35 N1->N2 N3 3. Dry Loading Eliminates DCM solvent effects N2->N3 N4 4. Gradient Elution Hexanes to 10% EtOAc N3->N4 N5 5. Fraction Analysis UV 254 nm & p-Anisaldehyde N4->N5 N6 6. Pure Product Isolation Store under Argon at 4°C N5->N6

Chromatographic workflow for methyl 5-phenyl-1H-pyrrole-2-carboxylate purification.

Self-Validating Chromatographic Protocol

This step-by-step methodology incorporates in-process validation checks to ensure the integrity of your compound is maintained throughout the separation[1].

Step 1: 2D-TLC Stability Validation Causality: Pyrroles can be sensitive to the acidic silanol groups on standard silica gel. Before running the column, you must validate that the compound does not degrade on the stationary phase.

  • Action: Spot the crude mixture in the corner of a square TLC plate. Develop the plate in 10% Ethyl Acetate (EtOAc) in Hexanes.

  • Validation: Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent. If the product spot lies perfectly on the diagonal, it is stable. If it streaks off the diagonal, you must pre-treat your column silica with 1% Triethylamine (TEA).

Step 2: Dry Loading Preparation Causality: Methyl 5-phenyl-1H-pyrrole-2-carboxylate has mixed solubility. It dissolves readily in dichloromethane (DCM) but poorly in pure hexanes. Wet-loading with DCM will cause the strong solvent to drag the compound down the column prematurely, destroying your resolution.

  • Action: Dissolve the crude mixture in a minimal amount of DCM. Add dry silica gel (230-400 mesh) at a 1:3 ratio (crude mass to silica mass).

  • Validation: Evaporate the DCM completely using a rotary evaporator until the mixture is a free-flowing powder. Do not proceed if the powder clumps; this indicates residual DCM.

Step 3: Column Packing and Loading

  • Action: Slurry pack the column using 100% Hexanes. Allow the silica bed to settle under positive pressure. Carefully pour the dry-loaded silica/sample mixture evenly onto the flat surface of the column bed. Top with 1 cm of clean sea sand to prevent bed disruption.

Step 4: Step-Gradient Elution Causality: A step gradient is required to flush out non-polar unreacted dienes or azides before eluting the target pyrrole[2].

  • Action:

    • Elute with 2 Column Volumes (CV) of 100% Hexanes.

    • Elute with 3 CV of 2% EtOAc in Hexanes.

    • Elute with 3 CV of 5% EtOAc in Hexanes.

    • Elute the target compound with 10% EtOAc in Hexanes.

Step 5: Fraction Analysis and Isolation

  • Action: Monitor fractions via TLC. The extended conjugation of the phenyl-pyrrole system makes it highly active under UV light (254 nm). For secondary confirmation, stain the TLC plate with p-anisaldehyde; pyrroles will stain a vivid, characteristic color. Combine pure fractions and concentrate under reduced pressure to yield the product as a solid[3].

Quantitative Chromatographic Parameters

To ensure reproducibility, benchmark your setup against the following validated parameters:

ParameterValue / SpecificationMechanistic Rationale
Stationary Phase Silica Gel (230-400 mesh)Optimal surface area for normal-phase separation of small heterocycles.
Optimal

Value
0.30 (in 10% EtOAc/Hexanes)Ensures sufficient interaction time with the stationary phase without excessive band broadening.
Loading Ratio 1:30 to 1:50 (Crude:Silica)Prevents column overloading, which exacerbates the tailing of the pyrrole

group.
UV Detection 254 nmThe extended

-conjugation of the phenyl and pyrrole rings provides a robust chromophore.
TLC Stain p-AnisaldehydeHighly sensitive electrophilic aromatic substitution reaction with the electron-rich pyrrole core.

Troubleshooting & FAQs

Q: Why is my methyl 5-phenyl-1H-pyrrole-2-carboxylate streaking or tailing heavily on the silica column? A: Tailing is a classic symptom of secondary interactions between the free


 proton of the pyrrole ring and the acidic silanol groups (

) on the silica gel. While the electron-withdrawing methyl ester at the 2-position reduces the basicity of the pyrrole nitrogen compared to alkyl-substituted pyrroles, hydrogen bonding still occurs. Correction: Pre-treat your silica gel by flushing the packed column with 1% Triethylamine (TEA) in hexanes prior to loading your sample. Alternatively, ensure your sample loading concentration does not exceed the column's linear capacity (keep the crude-to-silica ratio above 1:30).

Q: How do I separate the product from unreacted aryl azide or diene starting materials? A: In synthetic routes such as Rh-catalyzed azide-diene cyclizations, unreacted starting materials often co-elute if a static, overly polar solvent system is used from the start. Correction: Employ the step-gradient outlined in Step 4. Start with 100% hexanes for 2-3 column volumes to elute the highly non-polar unreacted dienes and azides. The ester group on the pyrrole acts as a hydrogen-bond acceptor, retaining it on the column until the EtOAc concentration reaches 5-10%[1].

Q: The isolated compound is darkening over time on the benchtop. Did it degrade during chromatography? A: Pyrroles are notoriously sensitive to photo-oxidation and auto-oxidation. This degradation can be accelerated by the acidic surface of silica gel during prolonged column runs. Although the 2-carboxylate group provides significant electronic stabilization against electrophilic oxidation compared to unsubstituted pyrroles, prolonged exposure to light and ambient air will still cause darkening (indicative of polymerization or oxidation products). Correction: Minimize the time the compound spends on the column by optimizing the flow rate using positive pressure (flash chromatography). Post-purification, immediately store the purified methyl 5-phenyl-1H-pyrrole-2-carboxylate in an amber vial under an inert atmosphere (Argon or


) at 2-8°C[3].

Q: I tried wet-loading the sample using a small amount of EtOAc, but my product eluted in the first few fractions mixed with impurities. What happened? A: You experienced a "solvent effect." EtOAc is a strong eluting solvent. When you wet-load a sample dissolved in a polar solvent onto a column equilibrated in a non-polar solvent (Hexanes), the polar solvent acts as a localized, highly concentrated mobile phase. It drags the target compound and impurities down the column simultaneously before the bulk mobile phase can establish an equilibrium. Correction: Always use the dry-loading technique described in Step 2 for functionalized pyrroles.

References

  • C—N Bond-Forming Reactions of C—H Electrophiles. Thieme-connect.2

  • Photochemical Intramolecular Amination for the Synthesis of Heterocycles. The Royal Society of Chemistry.1

  • Fe(II)/Et3N-Relay-catalyzed domino reaction of isoxazoles with imidazolium salts. Beilstein Journals.3

Sources

Troubleshooting

dealing with regioisomer formation in substituted pyrrole synthesis

Topic: Managing Regioisomer Formation in Substituted Pyrrole Synthesis Status: Operational Operator: Senior Application Scientist (Ph.D.) Introduction: The Regioselectivity Paradox Welcome. If you are accessing this guid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Regioisomer Formation in Substituted Pyrrole Synthesis Status: Operational Operator: Senior Application Scientist (Ph.D.)

Introduction: The Regioselectivity Paradox

Welcome. If you are accessing this guide, you are likely facing the classic "Pyrrole Paradox": the pyrrole ring is electron-rich and easily functionalized, yet obtaining a specific substitution pattern—particularly distinguishing between the


 (C2/C5) and 

(C3/C4) positions—is often kinetically difficult.

This guide moves beyond textbook definitions to address the causality of isomer formation. We will troubleshoot the two most common entry points: De Novo Cyclization (Paal-Knorr/Barton-Zard) and Core Functionalization (C-H Activation/SEAr).

Module 1: De Novo Cyclization Troubleshooting

Scenario A: Paal-Knorr Synthesis with Unsymmetrical 1,4-Diketones

User Issue: "I am reacting an unsymmetrical 1,4-diketone with a primary amine and getting a 1:1 mixture of regioisomers. How do I shift this ratio?"

Technical Insight: The Paal-Knorr reaction is not a concerted process; it proceeds via a hemiaminal intermediate. When your 1,4-diketone is unsymmetrical (


), the amine (

) has two electrophilic sites to attack. Regioselectivity here is governed by steric differentiation and local electrophilicity .

Troubleshooting Workflow:

  • Analyze Steric Bulk:

    • Mechanism: The initial nucleophilic attack is the rate-determining step for regioselectivity. If

      
       is a methyl group and 
      
      
      
      is a t-butyl group, the amine will kinetically favor the
      
      
      carbonyl.
    • Action: If your amine is small (e.g., methylamine), steric differentiation is poor. Increasing the bulk of the amine (e.g., using a removable bulky protecting group like tert-butyl or trityl) can effectively "amplify" the steric difference between the two carbonyls, forcing formation of the less-hindered hemiaminal [1].

  • Acid Catalysis Tuning:

    • Mechanism: Strong acids accelerate the dehydration of the hemiaminal but also catalyze the equilibration of the intermediates.

    • Action: Switch to weak acid catalysis (AcOH) or anhydrous conditions (TsOH with Dean-Stark). Amarnath et al. demonstrated that cyclization rates of hemiaminals differ significantly based on substitution; kinetic control is easier to maintain without aggressive equilibration [2].

Scenario B: Targeting 3,4-Disubstituted Pyrroles

User Issue: "I cannot make 3,4-disubstituted pyrroles cleanly using Paal-Knorr; the starting materials are too unstable or unavailable."

Technical Insight: Paal-Knorr is fundamentally ill-suited for 3,4-substitution because it requires 2,3-substituted 1,4-dicarbonyls, which are prone to Furan formation or degradation.

The Solution: Barton-Zard Synthesis Switch to the Barton-Zard reaction.[1][2][3][4][5] It couples a nitroalkene with an


-isocyanoacetate.[1][3][4] This method is inherently regioselective  for 3,4-substitution patterns because the 

-position of the pyrrole is derived strictly from the nitroalkene structure.

Visual Guide: Mechanistic Bifurcation in Paal-Knorr The following diagram illustrates where the "decision" is made during the reaction, leading to isomeric mixtures.

PaalKnorr_Selectivity Start Unsymmetrical 1,4-Diketone Attack_A Path A: Attack at Carbonyl 1 (Less Hindered) Start->Attack_A Steric Control Attack_B Path B: Attack at Carbonyl 2 (More Hindered) Start->Attack_B Thermal Equilibration Amine Primary Amine (R-NH2) Amine->Attack_A Amine->Attack_B Hemiaminal_A Hemiaminal A Attack_A->Hemiaminal_A Hemiaminal_B Hemiaminal B Attack_B->Hemiaminal_B Cyclization Cyclization & Dehydration Hemiaminal_A->Cyclization Hemiaminal_B->Cyclization Product_Major Major Regioisomer (Kinetic Product) Cyclization->Product_Major Fast Product_Minor Minor Regioisomer Cyclization->Product_Minor Slow

Caption: Kinetic bifurcation in Paal-Knorr synthesis. Path A is favored by bulky amines and low temperatures.

Module 2: Core Functionalization (C-H Activation)

Scenario C: C2 vs. C3 Arylation Selectivity

User Issue: "I am trying to arylate my pyrrole core. Standard conditions give me a mixture, or exclusively C2 (alpha) products. I need the C3 (beta) aryl derivative."

Technical Insight: Pyrroles are


-excessive. Electrophilic substitution and standard metalation naturally favor the C2 position due to the stability of the 

-complex intermediate (more resonance contributors). Reversing this requires Directing Groups (DG) or Steric Blocking .

Troubleshooting Matrix:

Desired PositionStrategyKey Reagent/ConditionMechanism
C2 (Alpha) Standard ElectrophilicNBS, NIS, or Pd(OAc)₂Electronic control (HOMO coefficient highest at C2).
C3 (Beta) Steric BlockingTIPS-Cl at N1, then C2Bulky N-protecting groups (TIPS) shield C2, forcing C3 attack [3].
C3 (Beta) Ligand ControlRhCl(CO) + bulky phosphinesRhodium catalysts with bulky ligands favor the less hindered C3 C-H bond [4].

Module 3: Experimental Protocol

Protocol: Rhodium-Catalyzed -Selective C-H Arylation

Use this protocol when you need to install an aryl group at C3 without pre-functionalizing the ring with halogens. Reference: Adapted from Ueda et al., J. Am. Chem. Soc. (2014) [4].

Reagents:

  • Substrate: N-Boc-Pyrrole or N-TIPS-Pyrrole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: [RhCl(CO)₂]₂ (2.5 mol%)

  • Ligand: 1,3-bis(diphenylphosphino)propane (dppp) or similar bulky phosphine (5 mol%)

  • Base: Ag₂CO₃ (0.5 equiv) - Note: Silver acts as a halide scavenger and oxidant.

  • Solvent: m-Xylene (anhydrous)

Step-by-Step:

  • Setup: In a glovebox or under strict Argon flow, charge a flame-dried Schlenk tube with the Rh-catalyst, Ligand, and Ag₂CO₃.

  • Addition: Add the N-protected pyrrole and Aryl Iodide.

  • Solvation: Add anhydrous m-Xylene.

  • Reaction: Seal the tube and heat to 140°C for 18–24 hours.

    • Critical Checkpoint: High temperature is required for the C-H activation step. Ensure your protecting group (e.g., Boc) is stable at this temp; TIPS is preferred for higher thermal stability.

  • Workup: Cool to room temperature. Filter through a celite pad (eluting with EtOAc) to remove silver salts.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography.

Why this works: The bulky Rh-ligand complex encounters severe steric repulsion at the C2 position (adjacent to the N-protecting group). The C3 position is sterically accessible, allowing the metal to insert into the C-H bond.

Module 4: Separation & Analysis

User Issue: "My regioisomers have identical Rf values on TLC. How do I separate them?"

The "Basified Silica" Trick: Pyrroles are weak bases but can hydrogen bond with silanols on silica gel, causing "streaking" or co-elution.

  • Pre-treat Silica: Slurry your silica gel in Hexanes containing 1-2% Triethylamine (Et₃N) before packing the column.

  • Mobile Phase: Maintain 0.5% Et₃N in your eluent system.

  • Effect: This deactivates the acidic sites on the silica. Regioisomers often have different dipole moments; removing the "drag" caused by silanol interactions allows these subtle dipole differences to resolve the peaks [5].

Decision Tree: Method Selection

Method_Selection Input Target Structure Q1 Substitution Pattern? Input->Q1 Res_25 2,5-Disubstituted Q1->Res_25 Alpha Res_34 3,4-Disubstituted Q1->Res_34 Beta Res_Poly Polysubstituted Q1->Res_Poly Mixed Method_PK Paal-Knorr (Use Bulky Amine) Res_25->Method_PK Method_BZ Barton-Zard (Nitroalkene + Isocyanoacetate) Res_34->Method_BZ Method_CH C-H Activation (Rh-Catalysis) Res_Poly->Method_CH Late Stage

Caption: Strategic decision tree for selecting the optimal synthetic route based on desired regiochemistry.

References

  • Amarnath, V., & Amarnath, K. (1995).[6] "Intermediates in the Paal-Knorr Synthesis of Furans." Journal of Organic Chemistry.

  • Amarnath, V., et al. (1991).[7] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry.

  • Gribble, G. W. (2002). "Name Reactions in Heterocyclic Chemistry - Paal-Knorr." Oxford University Press.

  • Ueda, K., et al. (2014).[8][9] "Beta-Selective C-H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I." Journal of the American Chemical Society.[8]

  • BenchChem Technical Support. (2025). "Chromatographic Separation of Dimethylpyrrole Isomers."

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Methyl 5-phenyl-1H-pyrrole-2-carboxylate vs. MmpL3 Inhibitors

This guide provides an in-depth technical comparison of methyl 5-phenyl-1H-pyrrole-2-carboxylate (and its structural class) against established MmpL3 inhibitors like SQ109 , BM212 , and AU1235 . Executive Summary & Scaff...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methyl 5-phenyl-1H-pyrrole-2-carboxylate (and its structural class) against established MmpL3 inhibitors like SQ109 , BM212 , and AU1235 .

Executive Summary & Scaffold Positioning

Methyl 5-phenyl-1H-pyrrole-2-carboxylate represents a foundational "Hit" scaffold within the pyrrole-2-carboxylate class of antimycobacterials. While often used as a chemical precursor or early-stage hit, it serves as the structural parent for more potent, optimized inhibitors like the pyrrole-2-carboxamides and 1,5-diarylpyrroles (e.g., BM212) .

For drug development professionals, distinguishing between the carboxylate (ester) and the carboxamide (amide) is critical:

  • The Carboxylate (Ester): Moderate potency, high metabolic liability (plasma esterase hydrolysis), often acts as a prodrug or initial screening hit.

  • The Inhibitor Landscape: It competes against optimized leads like SQ109 (Ethylenediamine), AU1235 (Adamantyl Urea), and BM212 (Diarylpyrrole).

Comparative Snapshot
FeatureMethyl 5-phenyl-1H-pyrrole-2-carboxylateSQ109BM212AU1235
Chemical Class Pyrrole-2-carboxylate (Ester)Ethylenediamine1,5-DiarylpyrroleAdamantyl Urea
Primary Target MmpL3 (Proton Channel)MmpL3 + MenA/MenGMmpL3MmpL3
Mechanism Direct Binding (Putative)PMF Uncoupler + Direct BindingDirect Binding + PMF UncouplerDirect Binding (Conformational Lock)
Potency (MIC) Moderate (0.7 - 5.0 µg/mL)*High (0.1 - 0.8 µg/mL)High (0.7 - 1.5 µg/mL)High (0.05 - 0.2 µg/mL)
Metabolic Stability Low (Esterase sensitive)Moderate (CYP metabolism)ModerateHigh
Dev.[1][2][3][4][5][6][7] Status Early Hit / ScaffoldPhase IIb (Clinical)Preclinical (Lead)Preclinical (Tool)

*Note: MIC values for the specific methyl ester vary by strain; data reflects the general pyrrole-2-carboxylate class range.

Mechanism of Action: The MmpL3 Blockade

MmpL3 is an essential RND-superfamily transporter that flips Trehalose Monomycolate (TMM) from the cytoplasm to the periplasm, driven by the Proton Motive Force (PMF).

Mechanistic Divergence[8]
  • Direct Inhibition (AU1235, Pyrrole-Carboxamides): These compounds bind into the central proton-translocating channel (specifically interacting with Asp645-Tyr641 pairs), locking the protein in a "closed" conformation. They do not necessarily collapse the global PMF of the bacteria.

  • PMF Uncoupling (SQ109, BM212): These are lipophilic bases that can act as protonophores. They bind MmpL3 and dissipate the transmembrane proton gradient, causing a dual-mechanism lethality.

  • Methyl 5-phenyl-1H-pyrrole-2-carboxylate: As a lipophilic scaffold, it likely partitions into the membrane and binds the MmpL3 hydrophobic pocket. However, the ester moiety is less capable of forming the critical H-bond networks that the amide (in BM212/Indoles) forms with the MmpL3 proton relay residues.

Pathway Visualization

The following diagram illustrates the MmpL3 transport cycle and the interference points of different inhibitor classes.

MmpL3_Mechanism Cytoplasm Cytoplasm (TMM Synthesis) InnerMembrane Inner Membrane (MmpL3 Transporter) Cytoplasm->InnerMembrane TMM enters MmpL3 Periplasm Periplasm (Cell Wall Assembly) InnerMembrane->Periplasm TMM Flipped PMF Proton Motive Force (H+) PMF->InnerMembrane Drives Flipping SQ109 SQ109 (PMF Uncoupler) SQ109->InnerMembrane Binds SQ109->PMF Dissipates Pyrrole Pyrrole-2-carboxylates (Direct Binding) Pyrrole->InnerMembrane Blocks Proton Channel AU1235 AU1235 (Conformational Lock) AU1235->InnerMembrane Locks Conformation

Caption: MmpL3 functional pathway showing the dual-action of SQ109 (PMF collapse + binding) versus the direct channel blockade by Pyrrole and Urea derivatives.

Detailed Comparative Analysis

Structure-Activity Relationship (SAR)

The "Methyl 5-phenyl-1H-pyrrole-2-carboxylate" is a crucial SAR starting point.

  • The 5-Phenyl Group: Essential for hydrophobic interaction within the MmpL3 binding pocket (engaging Phe255/Phe644). Electron-withdrawing groups (e.g., 4-Cl) on this phenyl ring typically enhance potency (seen in BM212).

  • The 2-Carboxylate (Ester): This is the weak link .

    • Expert Insight: In SAR studies, converting the ester to a carboxamide (–CONH–) dramatically improves potency and metabolic stability. The amide nitrogen acts as a hydrogen bond donor to Asp645, a key residue in the proton relay. The methyl ester lacks this donor capability, resulting in lower intrinsic affinity.

Efficacy & Toxicity Profile
  • SQ109: High potency but associated with rapid metabolism and potential mitochondrial toxicity due to PMF uncoupling effects in mammalian cells.

  • BM212: Very potent (MIC < 1 µg/mL) but suffers from poor water solubility and hERG channel inhibition (cardiotoxicity risk).

  • Methyl 5-phenyl-1H-pyrrole-2-carboxylate:

    • In vitro:[8][9][10][11] Moderate anti-TB activity.

    • In vivo: Likely rapidly hydrolyzed to the carboxylic acid, which is typically inactive due to inability to penetrate the mycobacterial cell wall (high polarity of the anion).

Experimental Protocols

Protocol A: MmpL3 Flippase Inhibition Assay (Spheroplast)

Validates if the compound directly inhibits the transporter function.

  • Preparation: Generate M. smegmatis spheroplasts expressing MmpL3 by treating cells with glycine and lysozyme.

  • Loading: Incubate spheroplasts with fluorescent lipid probes (e.g., NBD-PE or NBD-TMM analogs).

  • Reaction:

    • Add test compound (Methyl 5-phenyl-1H-pyrrole-2-carboxylate) at 1x, 5x, and 10x MIC.

    • Initiate transport by adding ATP (or ensuring PMF is active).

  • Measurement: Monitor fluorescence quenching. If MmpL3 flips the lipid to the outer leaflet, fluorescence is quenched by membrane-impermeable quenchers (e.g., dithionite) added externally.

  • Validation:

    • Control: SQ109 (Positive inhibition).[3][4]

    • Result: Retention of fluorescence indicates inhibition of flipping .

Protocol B: Minimum Inhibitory Concentration (MIC) - Alamar Blue

Standard cytotoxicity/efficacy workflow.

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.5).

  • Plating: Dispense 100 µL of 7H9 broth into 96-well plates.

  • Dilution: Perform serial 2-fold dilutions of the methyl ester (Range: 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add bacteria (final density ~5x10⁵ CFU/mL).

  • Incubation: 37°C for 5-7 days.

  • Readout: Add Alamar Blue (Resazurin). Incubate 24h.

    • Blue = No Growth (Inhibition).

    • Pink = Growth.[7][8]

    • Note: Verify stability of the ester in the media; spontaneous hydrolysis can lead to false negatives.

Drug Discovery Workflow: From Scaffold to Lead

This diagram outlines how a researcher should progress from the "Methyl 5-phenyl-1H-pyrrole-2-carboxylate" hit to a viable drug candidate.

Drug_Discovery_Flow Hit Hit: Methyl 5-phenyl-1H-pyrrole-2-carboxylate (MIC ~2-5 µM, Esterase Labile) Opt1 Optimization 1: Bioisostere Convert Ester to Carboxamide Hit->Opt1 Improve Stability Opt2 Optimization 2: R-Group Tuning Add 4-Cl/F to Phenyl (Lipophilicity) Opt1->Opt2 Improve Potency Lead Lead: Pyrrole-2-carboxamide (MIC <0.1 µM, Stable) Opt2->Lead Select Candidate Validation Target Validation MmpL3 Mutant Generation Lead->Validation Confirm Mechanism

Caption: Optimization pipeline transforming the labile ester scaffold into a potent, stable carboxamide lead.

References

  • Li, W., et al. (2019). Crystal structure of MmpL3 and mechanism of transporter inhibition. Nature. Link

  • Poce, G., et al. (2013). Improved BM212 MmpL3 inhibitors for the treatment of tuberculosis. Journal of Medicinal Chemistry.[12] Link

  • Xu, Z., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry.[12] Link

  • Tahlan, K., et al. (2012). SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[5][12][13] Link

  • Grzegorzewicz, A. E., et al. (2012). Inhibition of mycolic acid transport across the Mycobacterium tuberculosis plasma membrane. Nature Chemical Biology. Link

Sources

Comparative

A Comparative Guide to Phenyl Ring Substituent Effects on the Activity of 5-phenyl-1H-pyrrole-2-carboxylates

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, a...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Among the vast landscape of pyrrole derivatives, the 5-phenyl-1H-pyrrole-2-carboxylate framework has emerged as a particularly promising template for drug discovery. The strategic modification of the phenyl ring at the C5 position offers a powerful tool to modulate the pharmacological profile of these compounds.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) associated with substituents on the C5-phenyl ring of 5-phenyl-1H-pyrrole-2-carboxylates and related carboxamides. We will explore how the electronic properties, size, and position of these substituents influence biological activity, supported by experimental data and detailed protocols for synthesis and evaluation.

The Core Scaffold: A Platform for Innovation

The fundamental structure of a 5-phenyl-1H-pyrrole-2-carboxylate consists of a central pyrrole ring, a carboxylate group at the C2 position, and a phenyl ring at the C5 position. This phenyl ring is a prime target for chemical modification to fine-tune the molecule's interaction with biological targets and alter its pharmacokinetic properties.

Caption: Core structure of 5-phenyl-1H-pyrrole-2-carboxylates highlighting the C5-phenyl modification site.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to the nature of the substituent on the C5-phenyl ring. The electronic effects (electron-donating vs. electron-withdrawing) and steric properties of the substituent are critical determinants of potency and selectivity.

The Impact of Electron-Withdrawing Groups (EWGs)

Generally, the introduction of electron-withdrawing groups on the phenyl ring has been a successful strategy for enhancing the biological activity of pyrrole derivatives.

  • Halogens (F, Cl): Fluorine and chlorine are particularly noteworthy. In the context of antitubercular agents, compounds featuring a fluorophenyl moiety demonstrated potent activity, with Minimum Inhibitory Concentrations (MIC) often below 0.016 µg/mL.[4] For instance, derivatives with 2-chlorophenyl or 4-chlorophenyl groups, while slightly less active than the unsubstituted phenyl parent compound, retained significant potency.[4] This suggests that the electronegativity and size of the halogen play a crucial role. In a related series of 2-phenyl-1H-pyrrole-3-carboxamides, electron-withdrawing substituents like fluorine and chlorine on the phenyl ring significantly increased affinity for the 5-HT6 receptor.[5]

  • Trifluoromethyl (CF3): The strongly electron-withdrawing CF3 group can have mixed effects. While often used to increase metabolic stability and binding affinity, in some pyrrole-2-carboxamide series, its introduction led to a decrease in anti-TB activity compared to less strongly withdrawing groups.[4] This highlights a delicate balance; a substituent can be too strongly deactivating, potentially altering the overall electronic character of the molecule unfavorably for target binding.

  • Crucial Takeaway: Phenyl and pyridyl substituents bearing electron-withdrawing groups are often crucial for increasing activity.[4] The metabolic stability of the pyrrole moiety can also be enhanced by phenyl groups with electron-withdrawing substituents.[4]

The Influence of Electron-Donating Groups (EDGs)

Conversely, the addition of electron-donating groups to the phenyl ring often results in diminished or only moderate activity.

  • Alkoxy (e.g., -OCH3) and Alkyl Groups: Studies have shown that introducing electron-donating groups at the R1 position (the phenyl ring in our case) can lead to a slight reduction in antimycobacterial activity.[4] For example, an ethyl 3-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-2-carboxylate was successfully synthesized, but its activity profile was not reported as superior.[6]

  • Hydroxyl (-OH): The presence of a hydroxyl group has also been shown to decrease potency in certain series.[4]

Lipophilicity and Steric Hindrance

Beyond electronic effects, the overall lipophilicity and size of the substituent are key. One study noted that the presence of a lipophilic phenyl group on the pyrrole core could decrease antibacterial activity, suggesting that an optimal range of lipophilicity is required for effective cell penetration and target engagement.[7]

SAR_Trends Core 5-Phenyl-Pyrrole Scaffold EWG Electron-Withdrawing Group (e.g., F, Cl, CN) Core->EWG Substitution with EDG Electron-Donating Group (e.g., OCH3, CH3) Core->EDG Substitution with Activity_Up Often Increases Activity (e.g., Anti-TB, Receptor Binding) EWG->Activity_Up Activity_Down Often Decreases Activity EDG->Activity_Down

Caption: General Structure-Activity Relationship (SAR) trends for phenyl ring substituents.

Comparative Data Summary

The following table summarizes representative data, illustrating the impact of different phenyl substituents on biological activity.

Compound ClassPhenyl SubstituentBiological Activity MeasuredResultReference
Pyrrole-2-carboxamides4-F-phenylAnti-TB Activity (MIC)< 0.016 µg/mL[4]
Pyrrole-2-carboxamides2,4-di-F-phenylAnti-TB Activity (MIC)< 0.016 µg/mL[4]
Pyrrole-2-carboxamides4-Cl-phenylAnti-TB Activity (MIC)Reduced vs. unsubstituted[4]
Pyrrole-2-carboxamides4-CF3-phenylAnti-TB Activity (MIC)Decreased vs. unsubstituted[4]
Pyrrole-2-carboxamides4-OCH3-phenylAnti-TB Activity (MIC)Slightly reduced[4]
2-Phenyl-1H-pyrrole-3-carboxamides3-Cl-phenylsulfonyl5-HT6R Affinity (Ki)6-fold increase vs. unsub.[5]
2-Phenyl-1H-pyrrole-3-carboxamides3-CF3-phenylsulfonyl5-HT6R Affinity (Ki)Significant increase[5]

Experimental Protocols

Reproducible and verifiable methodologies are the bedrock of scientific integrity. Below are detailed protocols for the synthesis and biological evaluation of these compounds.

Synthesis: One-Pot Electrocyclization/Oxidation Sequence

This protocol describes a common method for synthesizing substituted 5-phenyl-1H-pyrrole-2-carboxylates. The causality behind this choice is its efficiency, combining cyclization and oxidation into a streamlined process.

Synthesis_Workflow Start Starting Materials: Substituted Aldehyde & Ethyl Azidoacetate Cyclize Cyclization (Conventional Heating) Start->Cyclize Step 1 Oxidize Oxidation (e.g., with DDQ) Cyclize->Oxidize Step 2 Purify Purification (Flash Column Chromatography) Oxidize->Purify Step 3 Product Final Product: Substituted 5-Phenyl-1H- pyrrole-2-carboxylate Purify->Product

Caption: General workflow for the synthesis of 5-phenyl-1H-pyrrole-2-carboxylates.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the appropriately substituted benzaldehyde (1.0 equiv) in a suitable solvent (e.g., toluene), add ethyl azidoacetate (1.2 equiv) and a base (e.g., sodium ethoxide).

  • Cyclization: The reaction mixture is heated under reflux for a period of 10-36 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. This thermal step facilitates the initial condensation and subsequent electrocyclization.

  • Oxidation: After cooling the mixture, an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.3 equiv) is added.[6] The mixture is stirred at room temperature for 5-70 hours until the aromatization to the pyrrole ring is complete, as indicated by TLC. DDQ is chosen for its high oxidation potential and reliability in aromatizing dihydro-intermediates.

  • Work-up: The reaction is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a solvent system like cyclohexane/EtOAc, to yield the pure 5-phenyl-1H-pyrrole-2-carboxylate derivative.[6]

  • Characterization: The final product's structure and purity are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Antimicrobial Activity (MIC Assay)

To quantify the effect of substituents on antimicrobial potency, a standard broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).

MIC_Workflow Prep Prepare Bacterial Inoculum (e.g., E. coli, P. aeruginosa) Inoculate Inoculate Wells with Bacteria Prep->Inoculate Dilute Serially Dilute Test Compounds in 96-Well Plate Dilute->Inoculate Incubate Incubate Plate (e.g., 37°C for 24h) Inoculate->Incubate Read Read Results Visually or with Plate Reader Incubate->Read MIC Determine MIC: Lowest concentration with no visible growth Read->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Inoculum: A culture of the test microorganism (e.g., Escherichia coli or Pseudomonas aeruginosa) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The synthesized pyrrole derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A two-fold serial dilution of each compound is performed in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7] This provides a quantitative measure of the compound's antibacterial potency.

References

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC. Available from: [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Analogues as Inhibitors of the Annexin A2-S100A10 Protein Interaction. ResearchGate. Available from: [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. Available from: [Link]

  • Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Taylor & Francis Online. Available from: [Link]

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Publications. Available from: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Available from: [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available from: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Available from: [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. Available from: [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available from: [Link]

  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. PMC. Available from: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available from: [Link]

  • Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. International Journal of Current Research and Review. Available from: [Link]

  • Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. PubMed. Available from: [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. Available from: [Link]

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Validation

A Comparative Guide to the Validation of Methyl 5-Phenyl-1H-Pyrrole-2-Carboxylate as a Potential Anti-Inflammatory Drug Lead

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of methyl 5-phenyl-1H-pyrrole-2-carboxylate as a promising anti-inflammatory drug lead. Due...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of methyl 5-phenyl-1H-pyrrole-2-carboxylate as a promising anti-inflammatory drug lead. Due to the limited publicly available data on this specific compound, we will utilize structurally related pyrrole derivatives with established anti-inflammatory properties as illustrative examples for a comparative analysis against the well-established selective COX-2 inhibitor, Celecoxib. This approach allows for a detailed exploration of the experimental validation pipeline, from initial physicochemical characterization to in vivo efficacy studies.

Introduction: The Rationale for Pyrrole Derivatives as Anti-Inflammatory Agents

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) ketorolac and tolmetin.[1] The pursuit of novel pyrrole derivatives is driven by the potential to discover new chemical entities with improved efficacy and safety profiles. The central hypothesis for investigating methyl 5-phenyl-1H-pyrrole-2-carboxylate and its analogs is their potential to act as selective inhibitors of cyclooxygenase-2 (COX-2).

The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. Selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

This guide will compare our representative pyrrole derivative with Celecoxib, a diaryl-substituted pyrazole that is a highly selective COX-2 inhibitor used to treat pain and inflammation in various arthritic conditions.[2]

The Drug Lead Validation Workflow

The validation of a potential drug lead is a multi-stage process designed to build a comprehensive profile of the compound's activity, selectivity, and drug-like properties. This workflow is crucial for making informed decisions about which candidates to advance into more extensive and costly preclinical and clinical development.

Drug Lead Validation Workflow cluster_0 In Silico & Physicochemical Profiling cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment cluster_3 Preclinical Development Physicochemical Physicochemical Characterization Biochemical Biochemical Assays (COX-1/COX-2 Inhibition) Physicochemical->Biochemical Guides Optimization Cellular Cell-Based Assays (Cytotoxicity) Biochemical->Cellular Confirms Potency Efficacy In Vivo Efficacy Models (Paw Edema) Cellular->Efficacy Informs Dosing ADME_Tox ADME/Tox Profiling Efficacy->ADME_Tox Validates Therapeutic Potential

Caption: A streamlined workflow for the validation of an anti-inflammatory drug lead.

Physicochemical and Biochemical Comparative Analysis

The initial stages of drug lead validation involve characterizing the fundamental properties of the molecule. These properties are critical as they influence the compound's absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Properties

A comparison of the key physicochemical properties of our representative pyrrole derivative and Celecoxib is essential. These parameters are often guided by frameworks like Lipinski's Rule of Five to predict oral bioavailability.[3]

PropertyRepresentative Pyrrole Derivative (Example)CelecoxibSignificance in Drug Discovery
Molecular Weight ( g/mol ) ~201-400381.37[2]Influences absorption and diffusion across membranes.
LogP 1.86 (for a similar structure)[4]3.53[5]A measure of lipophilicity, affecting permeability and solubility.
Aqueous Solubility Poorly soluble (predicted)Insoluble in water[2]Crucial for absorption from the gastrointestinal tract.
Chemical Structure Substituted Phenyl-PyrroleDiaryl-Substituted PyrazoleThe core scaffold dictates binding to the target and overall properties.
Biochemical Assays: Targeting the Cyclooxygenase Enzymes

The primary biochemical validation for a putative anti-inflammatory agent targeting the arachidonic acid pathway is the direct assessment of its inhibitory activity against COX-1 and COX-2.

This assay quantifies the potency of a compound in inhibiting the activity of purified COX-1 and COX-2 enzymes.[3][6][7]

  • Enzyme and Substrate Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Compound Incubation: The test compound (e.g., methyl 5-phenyl-1H-pyrrole-2-carboxylate) and the reference compound (Celecoxib) are prepared in a series of dilutions. Each concentration is pre-incubated with either the COX-1 or COX-2 enzyme.

  • Reaction Initiation and Detection: The enzymatic reaction is initiated by the addition of arachidonic acid. The COX-catalyzed conversion of arachidonic acid to prostaglandin G2 (PGG2) is coupled to a peroxidase reaction that results in a colorimetric or fluorometric signal.

  • Data Analysis: The rate of the reaction is measured using a microplate reader. The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Pyrrole Derivative (3b - a nitrile analog) 12.53[8]0.39[8]~32
Celecoxib 150.04375

Interpretation: The selectivity index is a critical parameter. A higher value indicates greater selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects. While the representative pyrrole derivative shows good selectivity, Celecoxib is an order of magnitude more selective.

In Vitro Cellular Assays: Assessing Cytotoxicity

Before advancing to in vivo models, it is essential to evaluate the potential toxicity of the drug lead on living cells. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[9][10]

  • Cell Seeding: A relevant cell line (e.g., human fibroblasts or macrophages) is seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24-48 hours).

  • MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value for cytotoxicity can be determined.

A favorable drug lead should exhibit potent anti-inflammatory activity at concentrations significantly lower than those causing cytotoxicity.

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

This is a standard and well-characterized animal model for evaluating the acute anti-inflammatory activity of new compounds.[11][12][13]

The Inflammatory Cascade in the Paw Edema Model

Carrageenan-Induced Inflammation Carrageenan Carrageenan Injection Mediators Release of Inflammatory Mediators (Histamine, Bradykinin) Carrageenan->Mediators COX2_Induction COX-2 Induction & Prostaglandin Synthesis Mediators->COX2_Induction Vasodilation Vasodilation & Increased Vascular Permeability COX2_Induction->Vasodilation Edema Paw Edema (Swelling) Vasodilation->Edema

Caption: The mechanism of carrageenan-induced paw edema.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization and Grouping: Male Wistar or Sprague-Dawley rats are acclimatized and divided into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration: The test compound (e.g., a pyrrole derivative) and the positive control (Celecoxib) are administered orally or intraperitoneally at various doses.

  • Induction of Inflammation: After a set period (e.g., 60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[11]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[14]

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group.

Comparative In Vivo Efficacy Data
CompoundDose (mg/kg)Route% Inhibition of Paw Edema (at 3 hours)
Pyrrole Derivative (Compound 3f) 20[15]i.p.Significant reduction (p=0.001 at 2h)[15]
Celecoxib 3 - 30[14]i.p.Dose-dependent reduction[14]
Diclofenac (Reference) 25[15]i.p.Significant reduction[15]

Interpretation: The representative pyrrole derivative demonstrates significant anti-inflammatory activity in a well-established in vivo model, comparable to established NSAIDs. This provides a strong rationale for further investigation.

ADME/Tox Profiling: A Glimpse into Preclinical Development

While beyond the scope of this initial validation guide, the subsequent steps would involve a comprehensive evaluation of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) profile. These studies are critical for predicting a drug's behavior in humans and ensuring its safety. Key aspects to investigate include:

  • Metabolic Stability: Using liver microsomes to assess how quickly the compound is metabolized.

  • Plasma Protein Binding: Determining the extent to which the compound binds to proteins in the blood, which affects its availability to reach the target site.

  • Cytochrome P450 (CYP) Inhibition: Evaluating the potential for drug-drug interactions.

  • In Vivo Pharmacokinetics: Determining the compound's half-life, bioavailability, and clearance in animal models.

Conclusion and Future Directions

The validation of methyl 5-phenyl-1H-pyrrole-2-carboxylate as a drug lead, illustrated through the comparative analysis of its structural analogs against Celecoxib, presents a compelling case for its potential as a novel anti-inflammatory agent. The representative pyrrole derivatives exhibit promising COX-2 selectivity and in vivo efficacy.

Key Takeaways:

  • Target Engagement: The pyrrole scaffold shows strong potential for selective COX-2 inhibition.

  • In Vivo Efficacy: The representative compound demonstrates significant anti-inflammatory effects in a standard animal model.

  • Comparative Standing: While Celecoxib exhibits a higher in vitro selectivity for COX-2, the pyrrole derivatives represent a promising chemical class worthy of further optimization.

Future research should focus on synthesizing and directly testing methyl 5-phenyl-1H-pyrrole-2-carboxylate through the described validation pipeline. Structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a next-generation anti-inflammatory therapeutic.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Hosseini, M., et al. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 23(12), 1666-1674.
  • Hosseini, M., et al. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 23(12), 1666-1674.
  • Research Journal of Pharmacy and Technology. (2025, March 27). Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method. Retrieved from [Link]

  • NCBI. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia in the rat footpad. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]

  • Protocol.io. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • SlideShare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Celecoxib. PubChem. Retrieved from [Link]

  • MDPI. (2020, September 22). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. Retrieved from [Link]

  • Bentham Science. (n.d.). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Celecoxib-d4. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate - Hazard Genotoxicity. Retrieved from [Link]

  • MDPI. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

  • Cairo University. (2017, March 17). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]

  • iris.unina.it. (n.d.). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Retrieved from [Link]

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Comparative

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 5-Phenyl-1H-pyrrole-2-carboxylate Isomers

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds, the precise identification of isomers is a critical step. This guide provides an in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds, the precise identification of isomers is a critical step. This guide provides an in-depth comparison of the spectroscopic analysis of methyl 5-phenyl-1H-pyrrole-2-carboxylate and its constitutional isomers, offering experimental insights and data to facilitate unambiguous structural elucidation.

The pyrrole scaffold is a privileged motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and functional properties.[1] The substitution pattern on the pyrrole ring significantly influences these properties, making the differentiation of isomers a task of paramount importance. This guide will focus on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to distinguish between methyl 5-phenyl-1H-pyrrole-2-carboxylate and its potential regioisomers, such as methyl 4-phenyl-1H-pyrrole-2-carboxylate and methyl 3-phenyl-1H-pyrrole-2-carboxylate.

The Challenge of Isomer Differentiation

Constitutional isomers of substituted pyrroles often exhibit subtle differences in their physical and chemical properties, which can translate to nuanced yet discernible variations in their spectroscopic signatures. The electronic interplay between the phenyl and methyl carboxylate substituents, and their relative positions on the pyrrole ring, dictates the chemical environment of each atom, providing the basis for their spectroscopic distinction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.[2] Both ¹H and ¹³C NMR are indispensable for differentiating pyrrole isomers.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts (δ) and coupling constants (J) of the pyrrole ring protons are highly sensitive to the substituent positions. In an unsubstituted pyrrole, the α-protons (H2/H5) and β-protons (H3/H4) have distinct chemical shifts due to their proximity to the nitrogen atom.[3] The introduction of a phenyl group and a methyl carboxylate group, both of which are electron-withdrawing, will deshield the ring protons, causing their signals to shift downfield.[3][4]

Key Differentiating Features in ¹H NMR:

  • Methyl 5-phenyl-1H-pyrrole-2-carboxylate: This isomer will exhibit two distinct signals for the pyrrole protons at the 3- and 4-positions. These protons will appear as doublets due to coupling with each other. The N-H proton typically appears as a broad singlet at a downfield chemical shift.[5] The protons of the phenyl group will show a characteristic multiplet pattern in the aromatic region. The methyl ester protons will be a sharp singlet.

  • Methyl 4-phenyl-1H-pyrrole-2-carboxylate: In this isomer, the pyrrole protons are at the 3- and 5-positions. The H-5 proton, being adjacent to the nitrogen and the phenyl group, is expected to be the most deshielded. The H-3 proton will be coupled to the H-5 proton.

  • Methyl 3-phenyl-1H-pyrrole-2-carboxylate: Here, the pyrrole protons are at the 4- and 5-positions. The H-5 proton will be significantly influenced by the adjacent phenyl group and the nitrogen atom.

The precise chemical shifts can be predicted by considering the additive effects of each substituent on the pyrrole ring.[6]

dot graph TD { A[Isomer Identification] --> B{¹H NMR Analysis}; B --> C[Chemical Shifts of Pyrrole Protons]; B --> D[Coupling Constants (J-values)]; B --> E[Integration of Proton Signals]; C --> F[Predicting Downfield Shifts due to EWGs]; D --> G[Determining Proton Connectivity]; } caption: "Workflow for ¹H NMR based isomer differentiation."

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The chemical shifts of the pyrrole ring carbons are particularly informative for distinguishing isomers.[7]

Key Differentiating Features in ¹³C NMR:

  • Methyl 5-phenyl-1H-pyrrole-2-carboxylate: The carbon atoms attached to the phenyl (C5) and methyl carboxylate (C2) groups will be significantly downfield due to the electron-withdrawing nature of these substituents.[4] The chemical shifts of the C3 and C4 carbons will also be affected.

  • Other Isomers: The positions of the quaternary carbons (those bearing the substituents) and the protonated carbons will be unique for each isomer, allowing for their unambiguous assignment. Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively correlate proton and carbon signals, further solidifying the structural assignment.[8]

Spectroscopic Data Summary (Predicted/Typical Ranges)
Technique Methyl 5-phenyl-1H-pyrrole-2-carboxylate Methyl 4-phenyl-1H-pyrrole-2-carboxylate Methyl 3-phenyl-1H-pyrrole-2-carboxylate
¹H NMR (δ, ppm) Pyrrole H-3, H-4: ~6.5-7.5 (d); Phenyl-H: ~7.2-7.8 (m); OCH₃: ~3.8 (s); NH: ~8.5-9.5 (br s)Pyrrole H-3, H-5: ~6.8-8.0 (d); Phenyl-H: ~7.2-7.8 (m); OCH₃: ~3.8 (s); NH: ~8.5-9.5 (br s)Pyrrole H-4, H-5: ~6.5-7.8 (d); Phenyl-H: ~7.2-7.8 (m); OCH₃: ~3.8 (s); NH: ~8.5-9.5 (br s)
¹³C NMR (δ, ppm) C2, C5: ~125-140; C3, C4: ~110-120; Phenyl-C: ~125-135; C=O: ~160-165; OCH₃: ~52C2, C4: ~120-140; C3, C5: ~115-125; Phenyl-C: ~125-135; C=O: ~160-165; OCH₃: ~52C2, C3: ~120-135; C4, C5: ~110-125; Phenyl-C: ~125-135; C=O: ~160-165; OCH₃: ~52
IR (cm⁻¹) N-H: ~3300-3400; C=O: ~1680-1720; C=C (aromatic): ~1500-1600N-H: ~3300-3400; C=O: ~1680-1720; C=C (aromatic): ~1500-1600N-H: ~3300-3400; C=O: ~1680-1720; C=C (aromatic): ~1500-1600
MS (m/z) Molecular Ion (M⁺): Present; Fragmentation: Loss of OCH₃, COOCH₃, and phenyl group fragments.Molecular Ion (M⁺): Present; Fragmentation: Distinct pattern compared to other isomers.Molecular Ion (M⁺): Present; Fragmentation: Unique fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

While IR spectroscopy is less powerful than NMR for detailed structural isomer differentiation, it is an excellent technique for confirming the presence of key functional groups.[2]

Expected IR Absorptions:

  • N-H Stretch: A characteristic absorption band in the region of 3300-3400 cm⁻¹ indicates the presence of the pyrrole N-H bond.[5] The exact position and shape of this band can be influenced by hydrogen bonding.[9]

  • C=O Stretch: A strong absorption band corresponding to the carbonyl group of the methyl ester will be observed in the range of 1680-1720 cm⁻¹.[5][10]

  • Aromatic C=C and C-H Stretches: Absorptions corresponding to the C=C stretching vibrations of the pyrrole and phenyl rings will appear in the 1500-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic rings will be observed above 3000 cm⁻¹.

While the IR spectra of the isomers will be broadly similar, subtle shifts in the positions and intensities of these bands may be observed due to the different electronic environments of the functional groups in each isomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.[11]

Key Features in Mass Spectra:

  • Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak corresponding to the molecular formula C₁₂H₁₁NO₂. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[12]

  • Fragmentation Patterns: The way the molecular ion breaks down into smaller fragments can be diagnostic for a particular isomer.[13] For methyl 5-phenyl-1H-pyrrole-2-carboxylate, characteristic fragmentation pathways may include the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or cleavage of the bond between the pyrrole and phenyl rings. Each isomer is expected to produce a unique fragmentation pattern, which can be used for its identification, especially when coupled with techniques like tandem mass spectrometry (MS/MS).[11]

dot graph TD { A[Mass Spectrometry Analysis] --> B{Ionization}; B --> C[Molecular Ion (M+)]; B --> D[Fragmentation]; C --> E[Determine Molecular Formula (HRMS)]; D --> F[Identify Characteristic Fragment Ions]; F --> G[Deduce Isomeric Structure]; } caption: "General workflow for MS-based structural analysis."

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrrole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC, and HMBC. These experiments reveal proton-proton and proton-carbon correlations, respectively.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.[2]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1 µg/mL to 1 ng/mL) in a suitable solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for ESI).[11]

  • Data Acquisition: Introduce the sample into the mass spectrometer.

    • Electron Ionization (EI): This technique is often coupled with Gas Chromatography (GC-MS) for volatile and thermally stable compounds.[14]

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for a wide range of compounds and is commonly used with Liquid Chromatography (LC-MS).[11]

  • Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry to isolate the molecular ion and induce fragmentation to obtain a characteristic fragmentation pattern for each isomer.

Conclusion

The unambiguous differentiation of methyl 5-phenyl-1H-pyrrole-2-carboxylate isomers is a critical task that can be confidently achieved through a multi-technique spectroscopic approach. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, IR spectroscopy and mass spectrometry serve as essential complementary techniques for confirming functional groups and determining molecular weight and fragmentation patterns. By carefully analyzing and comparing the data from these methods, researchers can ensure the correct structural assignment of their synthesized pyrrole derivatives, a crucial step in the advancement of drug discovery and materials science.

References

  • Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 23(11), 2963. [Link]

  • Abell, A. D., Nabbs, B. K., & Battersby, A. R. (2000). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. Organic Letters, 2(17), 2639-2642. [Link]

  • Gerokonstantis, D. T., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 8031. [Link]

  • Stenutz, R. NMR chemical shift prediction of pyrroles. [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

  • Lee, K., & Lee, J. Y. (2015). Biotransformation of N-Heterocyclic Compounds 1-Phenylpyrazole and 1-Phenylpyrrole by Escherichia coli (pDTG141) Expressing Naphthalene Dioxygenase of Pseudomonas sp. Strain NCIB 9816-4. Journal of Microbiology and Biotechnology, 25(11), 1873-1880. [Link]

  • Otero Areán, C., & Nachtigall, P. (2004). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. The Journal of Physical Chemistry B, 108(40), 15854-15861. [Link]

  • ResearchGate. FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information: Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. [Link]

  • Amazon AWS. Supporting Information: Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. [Link]

  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep. [Link]

  • ResearchGate. Production and composition of phenylpyrrole metabolites produced by Pseudomonas cepacia. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Molecules, 29(13), 3183. [Link]

  • Omoloye, A. A., & Adebayo, G. A. (2022). INVESTIGATION ON THE THERMOCHEMISTRY, MOLECULAR SPECTROSCOPY AND STRUCTURAL PARAMETERS OF PYRROLE AND ITS ISOMERS: A QUANTUM CHEMISTRY APPROACH. Journal of Chemical Society of Nigeria, 47(2). [Link]

  • ResearchGate. Spectroscopic and theoretical studies on some new pyrrol-2-yl-chloromethyl ketones. [Link]

  • López-Cara, L. C., et al. (2009). NMR and conformational studies of new 5-phenylpyrrole-carboxamide derivatives. Magnetic Resonance in Chemistry, 47(12), 1101-1109. [Link]

  • DR-NTU, Nanyang Technological University. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. [Link]

  • ResearchGate. Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. [Link]

  • Scribd. Pyrrole: Structure and Aromaticity Analysis. [Link]

  • Ceraulo, L., et al. (1996). Characterization and differentiation of heterocyclic isomers. Part 2. Mass spectrometry and molecular orbital calculations on pyrrolo[1,2-a][2][3]benzodiazepin-4-one, -6-one, and -4,6-dione. Journal of the American Society for Mass Spectrometry, 7(7), 714-723. [Link]

  • SpectraBase. 5-nitropyrrole-2-carboxylic acid, methyl ester. [Link]

  • ResearchGate. Gram scale synthesis of phenyl(5‐phenyl‐1H‐pyrrol‐2‐yl)methanone 3 ab. [Link]

  • Michalska, D., & Wysokiński, R. (2004). Spectroscopic and theoretical studies on the monomeric and dimeric forms of methyl pyrrole-2-carboxylate. New Journal of Chemistry, 28(6), 769-775. [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • IUCr Journals. Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. [Link]

  • NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. [Link]

Sources

Validation

assessing the target specificity of methyl 5-phenyl-1H-pyrrole-2-carboxylate

As a Senior Application Scientist in fragment-based drug discovery (FBDD), assessing the target specificity of a core scaffold is the most critical step before committing to lead optimization. Methyl 5-phenyl-1H-pyrrole-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in fragment-based drug discovery (FBDD), assessing the target specificity of a core scaffold is the most critical step before committing to lead optimization. Methyl 5-phenyl-1H-pyrrole-2-carboxylate (CAS 52179-72-3) is a highly versatile, privileged fragment. While it may appear as a simple building block[1], its specific stereoelectronic profile—combining a hydrogen-bond donating pyrrole nitrogen, a tunable ester moiety, and a deep-pocket-seeking phenyl ring—makes it a potent anchor for engaging challenging metalloenzymes and epigenetic modulators.

This guide provides an objective, data-driven comparison of the 5-phenyl-1H-pyrrole-2-carboxylate scaffold against alternative fragments, detailing the mechanistic causality behind its target specificity and the self-validating protocols required to prove it.

Mechanistic Causality in Target Engagement

To evaluate target specificity, we must first understand how and why this specific molecular architecture engages its primary biological targets. The methyl ester acts as a crucial lipophilic mask; it prevents premature degradation by bacterial decarboxylases (such as HudA)[2] and enhances membrane permeability before undergoing intracellular hydrolysis to the active carboxylate.

  • Metallo-beta-lactamases (MBLs): MBLs are enzymes that confer severe bacterial resistance to carbapenems[3]. The pyrrole-2-carboxylate core is uniquely suited for MBL inhibition. Upon ester hydrolysis, the carboxylate directly chelates the active-site zinc ions, while the 5-phenyl group displaces ordered water molecules in the adjacent hydrophobic pocket. This targeted binding successfully restores the efficacy of antibiotics like meropenem[4].

  • Heparanase (Type 1): Overexpressed in metastatic environments, heparanase cleaves heparan sulfate. The 5-phenyl-1H-pyrrole core acts as a rigid carbohydrate mimetic. By fitting precisely into the heparan sulfate-binding cleft, it selectively inhibits the Type 1 isoform, effectively impairing microglial/macrophage activation and complement fixation[5],[6].

  • Protein Arginine Deiminase 4 (PAD4): PAD4 drives histone citrullination and neutrophil extracellular trap (NET) formation[7]. The pyrrole scaffold mimics the endogenous arginine substrate, anchoring deeply into the binding channel. It serves as an ideal fragment base that, when functionalized (e.g., via piperidine additions), yields highly specific, nanomolar PAD4 inhibitors[8].

TargetPathways Compound Methyl 5-phenyl-1H-pyrrole- 2-carboxylate MBL Metallo-beta-lactamases (MBLs) Compound->MBL Zinc Coordination (Post-hydrolysis) Heparanase Heparanase (Type 1) Compound->Heparanase Cleft Binding PAD4 Protein Arginine Deiminase 4 (PAD4) Compound->PAD4 Active Site Engagement Effect1 Restores Meropenem Efficacy MBL->Effect1 Effect2 Inhibits Macrophage Activation Heparanase->Effect2 Effect3 Modulates Epigenetic Citrullination PAD4->Effect3

Biological target pathways modulated by the 5-phenyl-1H-pyrrole-2-carboxylate scaffold.

Comparative Performance Data

When selecting a fragment for lead generation, methyl 5-phenyl-1H-pyrrole-2-carboxylate must be benchmarked against structurally related alternatives. The table below summarizes the quantitative binding metrics and physicochemical advantages of these scaffolds.

Fragment ScaffoldPrimary Target PreferenceTypical Fragment Affinity (

)
Ligand Efficiency (LE)Physicochemical & Structural Advantage
Methyl 5-phenyl-1H-pyrrole-2-carboxylate MBLs, Heparanase, PAD450 – 150 µM~0.35High LE; optimal vector trajectory for C5 functionalization; low molecular weight.
Indole-2-carboxylate Broad-spectrum Kinases100 – 300 µM~0.28Enhanced

stacking, but rigid bicyclic core limits conformational adaptability.
Pyrrole-2-carboxamide MmpL3 (Mycobacteria)10 – 80 µM~0.30Strong H-bond donor capacity, but prone to higher lipophilicity and poor aqueous solubility.

Self-Validating Experimental Protocols

To prove that the observed inhibition is due to specific active-site engagement rather than non-specific aggregation or pan-assay interference (PAINS), the following orthogonal workflows must be executed.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR is chosen over Isothermal Titration Calorimetry (ITC) for fragment screening because it detects low-affinity, rapid on/off binding events without requiring enzymatic turnover, thereby isolating pure thermodynamic binding.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., recombinant PAD4) via standard amine coupling on a CM5 sensor chip. Why: Amine coupling provides a stable, covalent linkage necessary for high-throughput fragment screening, preventing baseline drift over multiple injection cycles.

  • Analyte Preparation: Dissolve the methyl 5-phenyl-1H-pyrrole-2-carboxylate fragment in 100% DMSO, then dilute into the running buffer to achieve a final concentration range of 10 µM to 1 mM (maintaining exactly 5% DMSO). Why: Fragments require high concentrations to saturate the surface; strictly matching the DMSO concentration between the sample and the running buffer eliminates bulk refractive index artifacts.

  • Kinetic Injection: Inject the analyte at a high flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase. Why: Fast flow rates minimize mass transport limitations, which is critical for accurately capturing the rapid kinetics typical of fragments.

  • Self-Validation Checkpoint: Inject a known positive control (e.g., chloroamidine for PAD4) at the beginning and end of the assay sequence. Validation Rule: If the

    
     of the control drops by >10% by the end of the run, the protein surface has degraded, and the fragment data must be discarded and repeated.
    
Protocol 2: Enzymatic Counter-Screening (Nitrocefin Assay for MBLs)

Causality: A functional assay is required to prove that the binding observed in SPR translates to actual target inhibition.

  • Reagent Setup: Prepare 10 nM recombinant MBL (e.g., NDM-1) and 100 µM nitrocefin substrate in HEPES buffer supplemented with 50 µM

    
    . Why: Exogenous zinc prevents the formation of apo-enzymes, ensuring the assay measures true active-site inhibition rather than false-positive metal stripping by the fragment.
    
  • Compound Incubation: Pre-incubate the enzyme with the hydrolyzed pyrrole-2-carboxylate fragment (dose-response: 1 µM to 500 µM) for 15 minutes at room temperature. Why: This allows the establishment of binding equilibrium before the highly reactive substrate is introduced.

  • Kinetic Readout: Monitor the absorbance at 482 nm (indicating nitrocefin hydrolysis) continuously over 10 minutes. Calculate the

    
     from the initial velocity slopes.
    
  • Self-Validation Checkpoint: Run a parallel counter-screen against a non-metallo serine beta-lactamase (e.g., TEM-1). Validation Rule: A true MBL-specific fragment must show >10-fold selectivity for NDM-1 over TEM-1. If inhibition is equal across both, the compound is acting as a non-specific aggregator.

Workflow Step1 Fragment Library Screening Step2 Primary Enzymatic Assay (IC50) Step1->Step2 Hit ID Step3 SPR Binding Kinetics (Kd) Step2->Step3 Validation Step4 X-ray Crystallography (Binding Mode) Step3->Step4 Structural Data Step5 Lead Optimization Step4->Step5 SAR Design

Orthogonal screening workflow for validating fragment target specificity.

References

  • Title: WO2018215799A1 - Inhibitors of metallo-beta-lactamases[3],[4] Source: Google Patents URL:

  • Title: AU2017376818A1 - Heparanase inhibitors and use thereof[5],[6] Source: Google Patents URL:

  • Title: WO2017100594A1 - Bicyclic inhibitors of pad4[7],[8] Source: Google Patents URL:

  • Title: Structure and Mechanism of Pseudomonas aeruginosa PA0254/HudA[2] Source: ACS Publications URL:

  • Title: Methyl 5-phenylpyrrolidine-2-carboxylate | 1248550-88-0[1] Source: Benchchem URL:

Sources

Safety & Regulatory Compliance

Safety

methyl 5-phenyl-1H-pyrrole-2-carboxylate proper disposal procedures

Standard Operating Procedure: Handling, Safety, and Disposal of Methyl 5-phenyl-1H-pyrrole-2-carboxylate As a researcher or drug development professional, ensuring the safe handling and environmentally compliant disposal...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Safety, and Disposal of Methyl 5-phenyl-1H-pyrrole-2-carboxylate

As a researcher or drug development professional, ensuring the safe handling and environmentally compliant disposal of synthetic intermediates is just as critical as the reaction yield itself. Methyl 5-phenyl-1H-pyrrole-2-carboxylate is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents.

This guide provides a comprehensive, field-proven methodology for the safe operational handling, waste segregation, and disposal of this compound, grounded in mechanistic chemical principles.

Chemical Identity & Hazard Profile

Before initiating any operational workflow, it is mandatory to understand the physical and hazardous properties of the substrate. Below is the summarized quantitative and qualitative data for methyl 5-phenyl-1H-pyrrole-2-carboxylate[1],[2].

PropertySpecification
Chemical Name Methyl 5-phenyl-1H-pyrrole-2-carboxylate
CAS Number 52179-72-3
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Physical State Solid (Powder)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Incompatible Materials Strong oxidizing agents, strong acids, strong bases

Mechanistic Toxicology & Safety Rationale

To design a self-validating safety protocol, we must look at the molecular structure. The compound features an electron-rich pyrrole core conjugated with a phenyl ring and an electron-withdrawing methyl ester.

  • Reactivity & Irritation: The N-H bond of the pyrrole is weakly acidic and can participate in hydrogen bonding with biological mucous membranes, leading to localized irritation in the respiratory tract and eyes (H319, H335)[3].

  • Oxidative Susceptibility: Because the pyrrole ring is electron-rich, it is susceptible to electrophilic attack and rapid oxidation. Mixing this compound with strong oxidizers in a waste stream can lead to exothermic degradation, generating hazardous nitrogen oxides (NOx) and carbon oxides[4].

  • Hydrolysis: The methyl ester at the 2-position can undergo hydrolysis if exposed to extreme pH environments, yielding 5-phenyl-1H-pyrrole-2-carboxylic acid and methanol, altering the solubility and toxicity profile of the waste[5].

Operational Handling Workflows

Do not simply rely on standard PPE; your operational setup must actively prevent the aerosolization of the powder[6].

Step-by-Step Handling Protocol:

  • Preparation: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm.

  • PPE Requirements: Equip standard nitrile gloves (double-gloving is recommended during large-scale transfers), a flame-resistant laboratory coat, and tightly sealed safety goggles. If handling large quantities outside a hood, an N95 or P100 particulate respirator is required to mitigate H335 hazards[7].

  • Static Mitigation: Dry pyrrole powders can accumulate electrostatic charge. Use anti-static weighing boats and grounded spatulas to prevent spark-induced ignition of suspended dust clouds[3],[6].

  • Solvent Compatibility: When dissolving the compound for reactions, ensure the solvent is anhydrous if avoiding ester hydrolysis. Common compatible solvents include Dichloromethane (DCM), Dimethylformamide (DMF), and Ethyl Acetate (EtOAc).

Waste Segregation & Disposal Procedures

Improper disposal of substituted pyrroles can lead to severe environmental contamination. The compound must never be discharged into the municipal sewer system[3]. Disposal must be executed via a licensed hazardous waste facility using high-temperature incineration equipped with an afterburner and chemical scrubber to neutralize NOx emissions[7].

WasteWorkflow Source Methyl 5-phenyl-1H-pyrrole-2-carboxylate Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Source->Solid Dry Handling Liquid Liquid Waste (Reaction Solvents, Washes) Source->Liquid Synthesis/Extraction Incinerator Licensed Hazardous Waste Incineration (High-Temp >1000°C) Solid->Incinerator Double-bagged / Sealed Halogenated Halogenated Organic (e.g., DCM mixtures) Liquid->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated Organic (e.g., DMF, EtOAc) Liquid->NonHalogenated <1% Halogens Aqueous Aqueous Waste (Do NOT Drain) Liquid->Aqueous Water washes Halogenated->Incinerator Segregated Drum NonHalogenated->Incinerator Segregated Drum Aqueous->Incinerator Aqueous Drum

Fig 1: Waste segregation and disposal workflow for methyl 5-phenyl-1H-pyrrole-2-carboxylate.

Step-by-Step Disposal Protocol:

  • Solid Waste Collection: Collect all unreacted powder, contaminated weighing paper, pipette tips, and disposable PPE in a chemically compatible, puncture-resistant biohazard or chemical waste bag. Seal and place inside a rigid, labeled secondary container.

  • Liquid Waste Segregation:

    • Halogenated Stream: If the pyrrole was dissolved in or extracted with halogenated solvents (e.g., Chloroform, DCM), the entire mixture must be routed to the Halogenated Organic Waste carboy.

    • Non-Halogenated Stream: If processed in solvents like Ethanol, EtOAc, or DMF, route to the Non-Halogenated Organic Waste carboy.

    • Aqueous Stream: Aqueous washes from extraction phases (even if neutralized) will contain trace pyrrole and methanol (from potential hydrolysis). Collect in a dedicated Aqueous Waste container. Do not pour down the sink[3].

  • Labeling: Clearly label all waste containers with the full chemical name (no abbreviations), CAS number (52179-72-3), and primary hazards (Irritant, Environmental Hazard).

  • Final Destruction: Transfer waste to the institutional Environmental Health and Safety (EHS) department. The mandated destruction method is dissolution in a combustible solvent followed by incineration at >1000°C[7].

Spill Response & Decontamination

A self-validating safety system requires a pre-planned response to mechanical failures or human error.

  • Dry Powder Spill: Do not sweep with a dry broom, as this generates an explosive and respiratory-hazardous dust cloud[6]. Gently cover the powder with damp paper towels (using water or a mild alcohol) to suppress dust. Carefully scoop the material using a non-sparking tool into a solid waste container[7].

  • Solution Spill: Isolate the area. Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth). Do NOT use combustible absorbents like sawdust. Once absorbed, sweep into a hazardous waste bag.

  • Surface Decontamination: Wash the contaminated benchtop or floor thoroughly with soap and water, followed by an ethanol wipe down to ensure all organic residues are solubilized and removed[4]. Dispose of all cleaning materials as solid hazardous waste.

References

  • BLD Pharm. "Methyl 5-phenyl-1H-pyrrole-2-carboxylate - CAS 52179-72-3 Information".
  • Fluorochem. "5-Phenyl-1H-pyrrole-2-carboxylic acid methyl ester Hazards".
  • AK Scientific, Inc. "5-Tert-Butyl-1H-pyrrole-2-carboxylic acid Safety Data".
  • CDH Fine Chemical. "PYRROLE-2-CARBOXYLIC ACID CAS NO 634-97-9 MATERIAL SAFETY DATA SHEET".
  • Benchchem. "Chemical Transformations and Reactivity of Methyl 5 Phenylpyrrolidine 2 Carboxylate".
  • CymitQuimica. "Safety Data Sheet - 4-(2-Ethylbutanoyl)-1H-pyrrole-2-carboxylic acid".
  • Santa Cruz Biotechnology. "Pyrrole-2-carboxaldehyde Safety Data".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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